molecular formula C12H25NO4 B608984 Methylamino-PEG2-Boc

Methylamino-PEG2-Boc

Cat. No.: B608984
M. Wt: 247.33 g/mol
InChI Key: AVMNTSUPHZLJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamino-PEG2-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMNTSUPHZLJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and purification of Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Methylamino-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis and purification of this compound (tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate), a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the selective N-methylation of a commercially available, mono-Boc-protected PEGylated diamine. The chosen strategy involves the deprotonation of the primary amine of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate followed by alkylation with a methylating agent. This approach prevents the formation of dialkylated byproducts and ensures a high yield of the desired secondary amine.[3][4]

The overall workflow for the synthesis and purification is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material: tert-butyl (2-(2-aminoethoxy)ethyl)carbamate deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation 1. Base alkylation N-Methylation (e.g., Methyl Iodide) deprotonation->alkylation 2. Methylating Agent quench Reaction Quench (e.g., Water) alkylation->quench 3. Work-up extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Silica (B1680970) Gel Chromatography drying->chromatography final_product Final Product: This compound chromatography->final_product

A high-level overview of the synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol details the N-methylation of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.

Materials:

  • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.5 eq).

  • The flask is placed under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF is added dropwise to the cooled NaH suspension over 20 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C for one hour and then at room temperature overnight.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

Purification of this compound

The crude product is purified by column chromatography on silica gel.

Materials:

Procedure:

  • A silica gel column is prepared using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

  • The solvent is removed from the adsorbed sample, and the dry powder is loaded onto the top of the prepared column.

  • The column is eluted with a gradient solvent system. A typical gradient starts with 100% Hexanes and gradually increases in polarity with ethyl acetate. A common gradient for similar compounds is Hexanes:EtOAc (from 3:1 to 1:1).[3]

  • For more polar products, a gradient of dichloromethane and methanol (e.g., 0-10% MeOH in DCM) can be effective.

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a colorless to light yellow oil.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data
ParameterValue/Description
Starting Material tert-butyl (2-(2-aminoethoxy)ethyl)carbamate
Molecular Formula C₁₂H₂₅NO₄
Molecular Weight 247.33 g/mol [1]
CAS Number 1807521-04-5[1]
Appearance Colorless to light yellow oil[2]
Typical Yield 75-85%
Purity (Post-Chromatography) >95% (by HPLC)
Storage Conditions 4°C, protect from light[1]
Table 2: Characterization Data (Predicted)

This table presents predicted analytical data based on the structure of this compound and typical values for similar compounds.

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 3.65-3.50 (m, 8H, -O-CH₂-CH₂-O-), 3.25 (q, J = 5.2 Hz, 2H, -CH₂-NH-Boc), 2.80 (t, J = 5.1 Hz, 2H, -CH₂-NH-CH₃), 2.45 (s, 3H, -NH-CH₃), 1.44 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ 156.1 (-C=O), 79.2 (-C(CH₃)₃), 70.5, 70.3, 70.1 (-O-CH₂-), 49.5 (-CH₂-NH-CH₃), 40.3 (-CH₂-NH-Boc), 36.4 (-NH-CH₃), 28.4 (-C(CH₃)₃)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₂₆N₂O₃⁺: 247.19; found: 247.2

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The presented data is a plausible representation and should be confirmed by experimental analysis.

References

The Strategic Role of Methylamino-PEG2-Boc in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed to enhance solubility and provide conformational flexibility. This guide provides a comprehensive technical overview of the role of Methylamino-PEG2-Boc, a short, functionalized PEG linker, in the design and synthesis of next-generation protein degraders.

Core Concepts: The Function of this compound in PROTACs

This compound is a bifunctional linker building block featuring a two-unit polyethylene glycol chain, a Boc-protected amine on one terminus, and a methylamino group on the other. Its chemical structure and properties are summarized below:

PropertyValue
Chemical Name tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate
Molecular Formula C12H26N2O4
Molecular Weight 262.35 g/mol
CAS Number 1807521-04-5

The strategic incorporation of this linker into a PROTAC molecule imparts several key advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.

  • Modulation of Permeability : While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of short PEG linkers may allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.

  • Facilitation of Ternary Complex Formation : The length and flexibility of the linker are critical for achieving a productive ternary complex. A short PEG linker like this compound provides sufficient flexibility for the warhead and E3 ligase ligand to bind their respective proteins simultaneously without introducing excessive entropic penalties that can arise from longer, more flexible linkers.

  • Synthetic Versatility : The Boc-protected amine and the methylamino group provide orthogonal handles for sequential conjugation to the warhead and E3 ligase ligand, allowing for controlled and modular PROTAC synthesis.

Quantitative Impact of Short PEG Linkers on PROTAC Performance

While specific quantitative data for PROTACs explicitly using the this compound linker is not extensively available in the public domain, the following tables present representative data for PROTACs employing short PEG linkers (e.g., PEG2) to illustrate their impact on degradation efficiency and physicochemical properties. This data is compiled from studies on well-characterized protein targets such as Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4).

Table 1: Representative Degradation Efficiency of PROTACs with Short PEG Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTKCereblonPEG2-based10 - 50>90Ramos
BRD4CereblonPEG2-based5 - 20>95HeLa
BRD4VHLPEG2-based15 - 75>9022Rv1

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific chemical structures of the warhead and E3 ligase ligand, as well as the experimental conditions and cell line used.

Table 2: Representative Physicochemical Properties of PROTACs with Short PEG Linkers

PROTAC ComponentLinker TypeMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
Representative PROTACAlkyl Chain~750~5.5~130
Representative PROTACPEG2~790~4.8~150
Representative PROTACPEG4~880~4.1~170

Note: cLogP (calculated log P) is a measure of lipophilicity. The inclusion of PEG units generally decreases cLogP and increases the polar surface area, impacting solubility and permeability.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule utilizing this compound.

Step 1: Coupling of Warhead to an Activated Carboxylic Acid

  • Dissolve the warhead (containing a suitable amine or alcohol functional group) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a carboxylic acid-containing linker precursor and a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the warhead-linker intermediate by flash chromatography or preparative HPLC.

Step 2: Boc Deprotection of this compound

  • Dissolve the this compound in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-PEG2-methylamine as a TFA salt.

Step 3: Coupling of the Deprotected Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a suitable carboxylic acid) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • Add the deprotected amine-PEG2-methylamine from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Determination of PROTAC Degradation Efficiency (DC50 and Dmax) by Western Blot
  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Core Concepts in PROTAC Design

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Warhead Warhead (with amine/alcohol) WarheadLinker Warhead-Linker Intermediate Warhead->WarheadLinker ActivatedAcid Activated Carboxylic Acid ActivatedAcid->WarheadLinker Coupling FinalPROTAC Final PROTAC WarheadLinker->FinalPROTAC BocLinker This compound DeprotectedLinker Deprotected Linker (Amine-PEG2-Methylamine) BocLinker->DeprotectedLinker Boc Deprotection (TFA) DeprotectedLinker->FinalPROTAC Coupling E3Ligand E3 Ligase Ligand (with carboxylic acid) E3Ligand->FinalPROTAC Purification Purification (Preparative HPLC) FinalPROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Representative Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation Degradation BTK Degradation BTK->Degradation Targeted by PLCg2 PLCγ2 BTK->PLCg2 Activation PROTAC BTK PROTAC PROTAC->Degradation E3 E3 Ligase E3->Degradation Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the intervention point for a BTK-targeting PROTAC.

Conclusion

This compound serves as a valuable building block in the rational design of PROTACs. Its short, hydrophilic PEG chain and versatile functional groups allow for the fine-tuning of a PROTAC's physicochemical properties and synthetic accessibility. While comprehensive public data on PROTACs incorporating this specific linker is limited, the principles of using short PEG linkers to optimize degradation efficiency are well-established. The continued exploration of diverse linker structures, including functionalized short PEG derivatives, will be instrumental in advancing the field of targeted protein degradation and developing novel therapeutics for a wide range of diseases.

An In-depth Technical Guide to the Solubility and Stability of Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the anticipated solubility and stability characteristics of Methylamino-PEG2-Boc, a bifunctional linker molecule. The information is targeted towards researchers, scientists, and professionals in the field of drug development and bioconjugation. While specific experimental data for this compound is not widely published, this document extrapolates its properties from the behavior of structurally similar molecules and the fundamental characteristics of its constituent chemical groups: a methylamino group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group.

Predicted Solubility Profile

The solubility of a molecule is dictated by its structural and electronic properties. This compound incorporates both hydrophobic and hydrophilic elements, which govern its interactions with various solvents.

  • Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

  • Methylamino Group: The methylamino group can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.

  • PEG2 Linker: The two-unit polyethylene glycol chain is hydrophilic and flexible, significantly improving solubility in a range of polar organic solvents and aqueous solutions through hydrogen bonding.[1][2]

Based on these features, a high degree of solubility in common polar organic solvents can be expected. The solubility of structurally analogous PEGylated molecules provides a strong basis for predicting the solubility of this compound.[1]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale / Supporting Evidence
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStructurally similar t-Boc-N-amido-dPEG®₁₁-amine is soluble in DMSO.[1]
Dimethylformamide (DMF)HighSimilar PEGylated compounds show good solubility in DMF.[3]
Acetonitrile (ACN)Moderate to Hight-Boc-N-amido-dPEG®₁₁-amine is reported to be soluble in ACN.[1]
Chlorinated Dichloromethane (DCM)HighThe Boc group and PEG backbone contribute to solubility in chlorinated solvents. t-Boc-N-amido-dPEG®₁₁-amine is soluble in DCM.[1][3]
Alcohols Methanol, EthanolHighThe polarity and hydrogen bonding capacity of alcohols are compatible with the PEG and methylamino groups.
Aqueous WaterModerateThe hydrophilic PEG spacer increases solubility in aqueous media.[3][4] However, the hydrophobic Boc group may limit extensive aqueous solubility.

Stability Considerations

The stability of this compound is a critical factor for its storage and application in multi-step synthetic procedures. The primary points of potential degradation are the Boc protecting group and the ether linkages of the PEG chain.

  • Boc Group Stability: The Boc group is known to be labile under acidic conditions.[3][4] Deprotection will expose the free amine.

  • PEG Chain Stability: Polyethylene glycol linkers are generally stable but can be susceptible to oxidative degradation, particularly in the presence of metal ions.[5] They are also subject to degradation at extreme pH and temperatures.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityNotes
pH Stable at neutral and basic pH. Unstable under acidic conditions.The Boc group is readily cleaved by mild acids (e.g., trifluoroacetic acid) to yield the free amine.[4]
Temperature Stable at ambient and refrigerated temperatures (-20°C is recommended for long-term storage).[3][4]Avoid excessive heat, which can accelerate oxidative degradation of the PEG chain.
Enzymatic Generally stable.PEGylation is a common strategy to protect molecules from enzymatic degradation.[2]
Light Generally stable.As a precaution, storage in a light-protected container is recommended to prevent any potential light-induced degradation.[5]

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a PEGylated compound like this compound.

This protocol outlines a method for determining the solubility of this compound in a range of solvents.

  • Materials and Equipment:

    • This compound

    • A selection of solvents (e.g., DMSO, DMF, DCM, Water, Ethanol)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or UV if the molecule has a chromophore).[6]

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.

    • Calculate the solubility in the original solvent based on the dilution factor.

This protocol is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

  • Materials and Equipment:

    • This compound

    • Solutions of varying pH (e.g., pH 2, 7, 9)

    • Hydrogen peroxide solution (for oxidative stress)

    • Temperature-controlled chambers/ovens

    • UV light source

    • HPLC system with a mass spectrometer (LC-MS) for peak identification.

  • Procedure:

    • Prepare solutions of this compound in different stress conditions:

      • Acidic/Basic Hydrolysis: Dissolve the compound in solutions of varying pH and incubate at a set temperature (e.g., 40°C).

      • Oxidative Degradation: Dissolve the compound in a solution containing hydrogen peroxide and incubate.

      • Thermal Degradation: Store solid compound and solutions at elevated temperatures (e.g., 60°C).

      • Photostability: Expose solid compound and solutions to UV light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).

    • Quantify the amount of remaining intact this compound and any major degradation products.

    • Use LC-MS to identify the structure of the degradation products to understand the degradation pathway.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for characterizing a novel PEG linker such as this compound.

G cluster_0 Characterization Workflow for a Novel PEG Linker cluster_1 Solubility in Various Solvents cluster_2 Stability under Stress Conditions A Obtain/Synthesize This compound B Structural Confirmation (NMR, MS) A->B C Solubility Screening B->C D Forced Degradation Study B->D C1 Polar Aprotic (DMSO, DMF) C2 Chlorinated (DCM) C3 Aqueous & Alcohols D1 pH Variation D2 Oxidative Stress D3 Thermal Stress D4 Photostability E Data Analysis & Reporting C1->E C2->E C3->E D1->E D2->E D3->E D4->E

Caption: Workflow for the characterization of a new PEG linker.

This comprehensive guide provides a foundational understanding of the expected solubility and stability of this compound, along with practical experimental protocols for its empirical determination. For any specific application, it is crucial to perform experimental validation to confirm these properties.

References

The Role of Methylamino-PEG2-Boc in Cellular Machinery: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functionality of Methylamino-PEG2-Boc in Proteolysis Targeting Chimeras (PROTACs)

For researchers, scientists, and drug development professionals navigating the innovative landscape of targeted protein degradation, understanding the constituent components of Proteolysis Targeting Chimeras (PROTACs) is paramount. This technical guide provides a detailed examination of this compound, a bifunctional linker integral to the synthesis and mechanism of action of PROTACs. While not a therapeutic agent with a direct cellular mechanism of action itself, this compound is a critical building block that enables the function of these novel therapeutic modalities.

Core Concept: The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

The general mechanism of action for a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

  • Ubiquitination: Once in proximity, the E3 ligase transfers ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is then released and can induce the degradation of another target protein molecule.

The Pivotal Role of the Linker: Introducing this compound

This compound serves as a linker in the synthesis of PROTACs.[1][3][4] Its primary function is to connect the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase. The chemical properties of the linker, including its length, rigidity, and solubility, are critical determinants of the efficacy of the final PROTAC molecule.

Key attributes of this compound as a PROTAC linker:

  • PEG-based: The polyethylene (B3416737) glycol (PEG) composition of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]

  • Defined Length: The "PEG2" designation indicates a specific length of the polyethylene glycol chain, which is a crucial parameter for optimizing the formation of a stable and effective ternary complex.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the methylamino terminus allows for controlled, stepwise chemical synthesis of the PROTAC.[5][6] This group can be removed under specific acidic conditions to reveal a reactive amine for conjugation to the appropriate ligand.[5][6]

Visualizing the Mechanism and Structure

To further elucidate the role of this compound, the following diagrams illustrate the PROTAC mechanism and the general structure of a PROTAC molecule incorporating this linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

References

An In-depth Technical Guide to Bifunctional PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Poly(ethylene glycol) (PEG) Linkers

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern biomedical and pharmaceutical research, prized for their unique physicochemical properties.[1] PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2][3] These characteristics make it an ideal material for bioconjugation, the process of covalently linking molecules like proteins, peptides, or drugs.[3][4][5]

Bifunctional PEGs are a specialized class of these linkers possessing two reactive functional groups at their termini, enabling them to act as spacers or crosslinkers between two molecular entities.[4] This dual functionality is critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), where they connect a targeting antibody to a potent cytotoxic drug.[6][7] The incorporation of a PEG chain enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, often leading to improved therapeutic efficacy and reduced side effects.[6][7][]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly categorized into two main types based on the identity of their terminal functional groups:

  • Homobifunctional PEGs: These linkers possess two identical reactive groups (X-PEG-X).[4] They are primarily used as crosslinking agents to symmetrically link two identical molecules or for the formation of hydrogels.[4][9][10]

  • Heterobifunctional PEGs: These linkers have two different reactive groups (X-PEG-Y).[4] This feature allows for the sequential and highly specific conjugation of two different molecules, which is a crucial requirement for constructing complex bioconjugates like ADCs.[4][6][11]

The choice between a homobifunctional and a heterobifunctional linker is dictated by the specific application and the desired architecture of the final conjugate.

G cluster_0 Bifunctional PEG Linkers cluster_1 Classification cluster_2 Primary Use Cases A Bifunctional PEG Linker (X-PEG-Y) B Homobifunctional (X-PEG-X) A->B Identical Functional Groups C Heterobifunctional (X-PEG-Y) A->C Different Functional Groups D Symmetric Crosslinking (e.g., Protein-Protein) B->D E Sequential Conjugation (e.g., Antibody-Drug) C->E

Figure 1. Classification of bifunctional PEG linkers.

Core Properties and Advantages in Bioconjugation

The incorporation of a PEG spacer into a linker confers several beneficial properties that are critical for the development of effective biotherapeutics.

  • Enhanced Solubility: PEG is highly soluble in aqueous solutions.[1] Attaching PEG linkers can significantly improve the solubility of hydrophobic drugs or proteins, reducing aggregation and improving formulation stability.[2][11]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance rate.[2] This leads to a longer circulation half-life in the body, allowing for sustained therapeutic effect.[][12]

  • Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the conjugated molecule. This "stealth" effect can mask antigenic sites, reducing recognition by the immune system and minimizing potential immune responses.[3][6][11]

  • Precise Spatial Control: The length of the PEG chain is well-defined and can be customized.[3][6] This allows for precise control over the distance between the two conjugated molecules, which is often crucial for maintaining the biological activity of each component.[11]

  • Increased Drug Loading: In the context of ADCs, hydrophilic PEG linkers can overcome the aggregation issues associated with hydrophobic drugs and linkers.[12] This enables a higher drug-to-antibody ratio (DAR) without compromising the stability and affinity of the antibody, potentially leading to enhanced potency.[3][12]

Quantitative Data on Common Bifunctional PEG Linkers

The selection of an appropriate PEG linker requires careful consideration of its physical and chemical properties. The following tables summarize key quantitative data for commonly used heterobifunctional PEG linkers.

Table 1: Properties of Common Amine-to-Sulfhydryl Reactive PEG Linkers

Linker NameFunctional Group 1Functional Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )
SM(PEG)₄NHS EsterMaleimide (B117702)29.1425.41
SM(PEG)₈NHS EsterMaleimide43.5601.62
SM(PEG)₁₂NHS EsterMaleimide57.9777.83
SM(PEG)₂₄NHS EsterMaleimide101.11306.46

Data compiled from various chemical supplier catalogs.

Table 2: Common Functional Groups and Their Target Moieties

Reactive GroupTarget Functional GroupResulting BondTypical Reaction pH
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.0 - 9.0[13]
Maleimide Sulfhydryl (-SH)Thioether6.5 - 7.5[13]
Alkyne AzideTriazole (Click Chemistry)N/A
Aldehyde Hydrazide / AminooxyHydrazone / Oxime~4.5 - 6.0
Carboxyl (-COOH) Primary Amine (-NH₂)Amide (with EDC/NHS)4.5 - 7.5

Key Applications and Experimental Workflows

Bifunctional PEG linkers are instrumental in a wide range of research and therapeutic applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).[6][11]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[6] The linker's role is to stably connect the drug to the antibody while in circulation and then facilitate its release once the ADC has bound to and entered the target cancer cell.[][14] Heterobifunctional PEG linkers are pivotal in this process, allowing for site-specific and controlled conjugation.[6]

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization A Antibody with Primary Amines (e.g., Lysine) C Antibody-PEG-Maleimide Intermediate A->C + Reaction 1 (Amine + NHS Ester) B NHS-PEG-Maleimide Linker B->C E Final ADC (Antibody-PEG-Drug) C->E + Reaction 2 (Maleimide + Sulfhydryl) D Cytotoxic Drug with Sulfhydryl Group D->E F Purification (e.g., SEC, IEX) E->F G Characterization (e.g., SDS-PAGE, MS) F->G H Purified & Characterized ADC G->H

Figure 2. General experimental workflow for ADC synthesis.

Signaling Pathway Interaction of an ADC

While the PEG linker itself is not part of a biological pathway, the ADC it helps create is designed to interact with and disrupt specific signaling pathways within cancer cells. For example, an ADC might target a receptor tyrosine kinase (RTK) like HER2 on the surface of a cancer cell. Upon binding and internalization, the cytotoxic payload is released, which can then interfere with critical downstream pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Exterior cluster_1 Cell Interior ADC Antibody-PEG-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2 Receptor) ADC->Receptor Binding Internalization Internalization & Endosome Formation Receptor->Internalization Release Drug Release (Linker Cleavage) Internalization->Release Drug Cytotoxic Drug Release->Drug Pathway Signaling Pathway (e.g., PI3K/AKT) Drug->Pathway Inhibition Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Blocks Survival Signal

Figure 3. ADC mechanism of action and pathway interaction.

Detailed Experimental Protocols

The following sections provide generalized methodologies for common experiments involving bifunctional PEG linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol: Two-Step Protein-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a drug containing a sulfhydryl group to a protein (e.g., an antibody) using its primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Sulfhydryl-containing drug

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris or glycine, pH 7.5)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Procedure:

Step 1: Reaction of Linker with Protein (Amine Reaction)

  • Prepare the protein solution in Conjugation Buffer.

  • Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a concentration of ~10 mg/mL.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4][13]

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5).

Step 2: Reaction of Maleimide-Activated Protein with Drug (Sulfhydryl Reaction)

  • Immediately dissolve the sulfhydryl-containing drug in a suitable buffer or solvent.

  • Add the dissolved drug to the desalted, maleimide-activated protein solution. A 1.5- to 20-fold molar excess of drug over protein is typical.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15][16]

  • To quench the reaction, add a final concentration of ~10 mM cysteine to cap any unreacted maleimide groups.[]

Step 3: Purification and Characterization

  • Purify the final conjugate to remove excess drug and other reagents. Size Exclusion Chromatography (SEC) is a common first step to separate the larger conjugate from smaller molecules.[][19]

  • Further purification to separate species with different drug-to-antibody ratios (DAR) can be achieved using techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[][19]

  • Characterize the purified conjugate to confirm successful conjugation and determine the DAR.

    • SDS-PAGE: The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[4]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for precise calculation of the number of attached PEG-drug moieties.[20]

    • UV-Vis Spectroscopy: Can be used to determine both protein concentration (at 280 nm) and the amount of conjugated drug if the drug has a distinct absorbance wavelength.

Protocol: Purification of PEGylated Proteins

The PEGylation reaction typically results in a heterogeneous mixture containing the desired conjugate, unreacted protein, unreacted PEG linker, and byproducts.[] Purification is a critical step to ensure the safety and efficacy of the final product.

1. Size Exclusion Chromatography (SEC)

  • Principle: Separates molecules based on their hydrodynamic radius (size).[]

  • Application: Very effective for the initial cleanup step. It efficiently removes small molecules like unreacted PEG linkers and drugs from the much larger PEGylated protein conjugate.[][19] It can also separate native (unreacted) protein from the larger PEGylated forms.[19]

2. Ion-Exchange Chromatography (IEX)

  • Principle: Separates molecules based on differences in their net surface charge.

  • Application: The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its binding affinity to the IEX resin.[][19] This property can be exploited to separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or even positional isomers, as the location of the PEG chain can differentially mask charges.[]

3. Hydrophobic Interaction Chromatography (HIC)

  • Principle: Separates molecules based on differences in their surface hydrophobicity.

  • Application: Often used for polishing and separating species with different DARs in ADC production. The addition of a hydrophobic drug increases the molecule's overall hydrophobicity, leading to stronger binding to the HIC resin. This allows for the separation of unconjugated antibody, DAR2, DAR4, etc.

4. Dialysis / Ultrafiltration

  • Principle: Membrane-based separation based on molecular weight cutoff.[]

  • Application: Useful for buffer exchange and removing small molecule impurities.[20] However, it is less effective than chromatography for achieving high-purity separation of different PEGylated species.[19]

Conclusion

Bifunctional PEG linkers are versatile and powerful tools that have revolutionized the field of bioconjugation.[7][11] Their unique ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes them critical components in the design of advanced therapeutics and research agents.[] A thorough understanding of their properties, combined with robust experimental protocols for conjugation, purification, and characterization, is essential for researchers aiming to harness the full potential of these linkers in developing the next generation of targeted therapies.

References

A Technical Guide to Short-Chain Polyethylene Glycol (PEG) Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of short-chain Polyethylene Glycol (PEG) linkers, pivotal tools in the advancement of therapeutic drugs. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols for their application, and visual representations of key processes to facilitate a deeper understanding and practical implementation in drug development.

Core Features of Short-Chain PEG Linkers

Short-chain PEG linkers are synthetic, hydrophilic polymers composed of a limited number of repeating ethylene (B1197577) glycol units.[1][2] They are instrumental in bioconjugation, the process of linking a drug molecule to a carrier, such as an antibody or a nanoparticle.[1] The unique properties of these linkers, including their water solubility, biocompatibility, and low immunogenicity, make them invaluable in enhancing the therapeutic profile of various drugs.[3]

Physicochemical Properties

The utility of short-chain PEG linkers stems from their distinct physicochemical characteristics, which can be tailored by varying the number of ethylene glycol units.[3] Key properties include:

  • Solubility: Short-chain PEGs are highly soluble in water and a range of organic solvents, which is advantageous for conjugation reactions and improves the solubility of hydrophobic drugs.[4]

  • Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits a minimal immune response, reducing the risk of adverse reactions and accelerated clearance of the conjugated drug.[3]

  • Flexibility: The ethylene glycol backbone provides significant flexibility, which can be crucial for maintaining the biological activity of the conjugated molecule.

  • Hydrodynamic Radius: The addition of even short PEG chains increases the hydrodynamic volume of a molecule, which can reduce its renal clearance and thereby extend its circulation half-life.[3]

Quantitative Data Summary

The precise control over the length and molecular weight of discrete (monodisperse) short-chain PEG linkers allows for fine-tuning of the properties of the resulting bioconjugate.

PEG LinkerNumber of Ethylene Glycol Units (n)Molecular Weight (Da)Contour Length (nm)
PEG22880.6[5]
PEG33132~0.9
PEG44176~1.2
PEG66264~1.8
PEG88352~2.4
PEG11114843.1[5]
PEG1212528~3.6

Note: Contour length is an estimation and can vary based on the conformation of the PEG chain.

Key Applications in Drug Development

Short-chain PEG linkers are integral to the design of advanced drug delivery systems, most notably in the development of Antibody-Drug Conjugates (ADCs) and the formulation of liposomal drugs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a short-chain PEG linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug at the target tumor site.[2]

  • Liposomal Drug Formulations: PEGylation of liposomes, where PEG chains are attached to the liposome (B1194612) surface, creates a hydrophilic shield that reduces recognition by the immune system.[6] This "stealth" characteristic prolongs the circulation time of the liposome, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving short-chain PEG linkers.

General Structure of a Short-Chain PEG Linker

Short-chain PEG linkers are characterized by a backbone of repeating ethylene oxide units, flanked by terminal functional groups that enable conjugation to other molecules.

G cluster_linker Short-Chain PEG Linker FG1 Functional Group 1 PEG_backbone -(CH2-CH2-O)n- FG1->PEG_backbone FG2 Functional Group 2 PEG_backbone->FG2

A generalized structure of a short-chain PEG linker.
Experimental Workflow: NHS-Ester PEGylation of an Antibody

This protocol outlines the steps for conjugating a short-chain PEG linker, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody.

G cluster_workflow Workflow for NHS-Ester PEGylation of an Antibody A Antibody Preparation C Conjugation Reaction A->C B PEG-NHS Ester Reagent Preparation B->C D Quenching C->D E Purification of PEGylated Antibody D->E F Characterization E->F

A typical workflow for antibody PEGylation.

Protocol:

  • Antibody Preparation: [8][9]

    • Start with a purified antibody solution (typically 1-10 mg/mL).

    • Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. This can be achieved through dialysis or using a desalting column.

  • PEG-NHS Ester Reagent Preparation: [8][10]

    • Allow the vial of the short-chain PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM. Do not store the reconstituted reagent.

  • Conjugation Reaction: [8][10]

    • Add a calculated molar excess of the dissolved PEG-NHS ester to the antibody solution. A 20-fold molar excess is a common starting point.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or a glycine (B1666218) solution.

  • Purification of PEGylated Antibody: [][12][13][14]

    • Remove unreacted PEG reagent and other byproducts using size-exclusion chromatography (SEC-HPLC).

    • SEC-HPLC Conditions:

      • Column: A column suitable for protein separation, such as an Agilent AdvanceBio SEC column (130Å, 7.8 x 300 mm, 2.7 µm), is recommended.[12]

      • Mobile Phase: An aqueous buffer, for example, 150 mM sodium phosphate, pH 7.0.

      • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

      • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Characterization of PEGylated Antibody: [15][16][17][18][19]

    • SDS-PAGE: Analyze the purified product by SDS-polyacrylamide gel electrophoresis to visualize the increase in molecular weight corresponding to the attached PEG chains.

    • Mass Spectrometry (MALDI-TOF): Determine the precise molecular weight of the PEGylated antibody and the distribution of PEG species.

      • Matrix: Sinapinic acid is a commonly used matrix for proteins.

      • Procedure: Mix the purified PEGylated antibody with the matrix solution and spot it onto the MALDI target plate. After drying, analyze the sample in a MALDI-TOF mass spectrometer.

Signaling Pathway: Mechanism of Action of PEGylated Liposomal Doxorubicin (B1662922)

PEGylated liposomal doxorubicin (e.g., Doxil®) is a widely used anticancer drug. The PEG linker plays a crucial role in its therapeutic efficacy by enabling the liposome to evade the immune system and accumulate in tumor tissues.

G cluster_pathway Mechanism of Action of PEGylated Liposomal Doxorubicin A Intravenous Administration of PEGylated Liposomal Doxorubicin B Prolonged Circulation in Bloodstream (Evades Immune System) A->B C Extravasation into Tumor Tissue (EPR Effect) B->C D Accumulation in Tumor Interstitium C->D E Slow Release of Doxorubicin from Liposomes D->E F Doxorubicin Enters Cancer Cells E->F G Intercalation into DNA and Inhibition of Topoisomerase II F->G H Induction of Apoptosis (Cancer Cell Death) G->H

The therapeutic journey of PEGylated liposomal doxorubicin.

Mechanism of Action:

  • Intravenous Administration: The drug is administered intravenously.[6]

  • Prolonged Circulation: The PEG coating on the liposomes creates a "stealth" effect, reducing clearance by the mononuclear phagocyte system, which leads to a longer circulation half-life compared to free doxorubicin.[6][20]

  • Enhanced Permeability and Retention (EPR) Effect: The leaky vasculature of tumors allows the nanosized liposomes to preferentially pass from the bloodstream into the tumor tissue.[6][7]

  • Tumor Accumulation: Due to poor lymphatic drainage in tumors, the liposomes are retained in the tumor interstitium.[6]

  • Drug Release: Doxorubicin is slowly released from the liposomes within the tumor microenvironment.[7]

  • Cellular Uptake: The released doxorubicin enters the cancer cells.

  • Cytotoxic Action: Inside the cancer cells, doxorubicin intercalates with DNA and inhibits the function of topoisomerase II, leading to DNA damage.

  • Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis), resulting in the death of the cancer cells.

Conclusion

Short-chain PEG linkers are a cornerstone of modern drug development, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. Their well-defined physicochemical characteristics, coupled with established conjugation and analytical methodologies, provide researchers and drug developers with the tools to design more effective and safer therapies. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of short-chain PEG linkers in the creation of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Methylamino-PEG2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs).[1][2] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4][5][6][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] This catalytic mechanism allows for the removal of problematic proteins rather than just inhibiting their function.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and optimize the distance between the two ligands.[1][10] Methylamino-PEG2-Boc is a PEG-based linker that features a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine. This protecting group strategy is essential for the controlled, stepwise assembly of the PROTAC molecule.

Overview of PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a sequential, three-stage process. This strategy allows for the controlled and directional assembly of the final heterobifunctional molecule. The general workflow involves:

  • Coupling of the first ligand (either the POI ligand or the E3 ligase ligand) to the this compound linker. This is typically an amide bond formation between a carboxylic acid on the ligand and the primary amine of the linker, while the other end of the linker remains protected by the Boc group.

  • Deprotection of the Boc group. The Boc protecting group is removed from the other end of the linker to expose a terminal amine. This step is crucial and must be performed under conditions that do not compromise the integrity of the rest of the molecule.

  • Coupling of the second ligand. The newly exposed amine on the linker is then coupled to the second ligand, completing the synthesis of the final PROTAC molecule.

This stepwise approach, enabled by the use of a Boc-protected linker, prevents unwanted side reactions and allows for the efficient and modular construction of PROTACs.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of a PROTAC using this compound. These protocols are based on established methods for amide coupling and Boc deprotection in the context of PROTAC synthesis.

Protocol 1: Amide Coupling of the First Ligand to this compound

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized ligand (either for the POI or an E3 ligase) and the primary amine of this compound.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Water

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ligand-linker-Boc intermediate.

Protocol 2: Boc Deprotection of the Ligand-Linker Intermediate

This protocol details the removal of the Boc protecting group from the terminal amine of the ligand-linker intermediate under acidic conditions. Two common methods are provided. The choice of method may depend on the acid sensitivity of the rest of the molecule.[11]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Ligand-linker-Boc intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ligand-linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[9]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting product is the TFA salt of the deprotected amine.

Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane

Materials:

  • Ligand-linker-Boc intermediate (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional)

  • Diethyl ether

Procedure:

  • Dissolve the ligand-linker-Boc intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.[11]

  • To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl).[11]

  • Stir the reaction at room temperature for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To precipitate the amine hydrochloride salt, triturate the residue with cold diethyl ether and collect the solid by filtration.[11]

Protocol 3: Coupling of the Second Ligand to Complete the PROTAC

This protocol describes the final amide bond formation between the deprotected ligand-linker intermediate and the second carboxylic acid-functionalized ligand.

Materials:

  • Deprotected ligand-linker intermediate (amine salt) (1.0 eq)

  • Carboxylic acid-functionalized second ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (5.0 eq, to neutralize the amine salt and for coupling)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized second ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected ligand-linker intermediate (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The selection of an appropriate Boc deprotection method is critical to ensure high yields and to avoid the degradation of other sensitive functional groups within the PROTAC molecule.[11] The following table summarizes common deprotection methods for Boc-protected amines relevant to PROTAC synthesis.

Deprotection ReagentTypical ConditionsReaction Time (min)Expected Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)30-60>95Highly effective and common. May cleave other acid-labile groups.[11]
Hydrogen Chloride (HCl)4M HCl in 1,4-Dioxane15-60>95Effective alternative to TFA. The product is the hydrochloride salt.[11]
Oxalyl Chloride3 equivalents in Methanol (MeOH)60-240up to 90A milder alternative for substrates with acid-sensitive groups.[12]

Visualization of Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the step-by-step synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Ligand1 Ligand 1 (COOH) Coupling1 Amide Coupling (HATU, DIPEA) Ligand1->Coupling1 Linker_Boc This compound Linker_Boc->Coupling1 Intermediate_Boc Ligand1-Linker-Boc Coupling1->Intermediate_Boc Deprotection Boc Deprotection (TFA or HCl) Intermediate_Boc->Deprotection Intermediate_Boc->Deprotection Intermediate_NH2 Ligand1-Linker-NH2 Deprotection->Intermediate_NH2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate_NH2->Coupling2 Intermediate_NH2->Coupling2 Ligand2 Ligand 2 (COOH) Ligand2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for Methylamino-PEG2-Boc in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methylamino-PEG2-Boc, a bifunctional linker, in the rapidly advancing field of targeted protein degradation. Primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Introduction to this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a methylamino group at one terminus and a Boc-protected amine at the other. This heterobifunctional nature is crucial for its role in the modular synthesis of PROTACs. The PEG component enhances the solubility and can influence the cell permeability of the final PROTAC molecule, while the terminal functional groups allow for sequential conjugation to a target protein ligand and an E3 ubiquitin ligase ligand.[1][2][3]

PROTACs are revolutionary molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the two ligands is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting the efficiency of protein degradation.[5][6]

Key Applications in Drug Discovery

The primary application of this compound is in the construction of PROTACs for targeted protein degradation. PROTACs with short PEG linkers have been successfully developed to target a range of proteins implicated in various diseases, including cancer. Two prominent examples are the targeting of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in B-cell malignancies like chronic lymphocytic leukemia (CLL).[7][8] PROTACs designed to degrade BTK offer a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with traditional inhibitors.[7][8] The use of a short PEG linker, such as the one derived from this compound, can be critical in optimizing the geometry of the ternary complex for efficient BTK degradation.[4][5]

Targeting Bromodomain-containing Protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, regulating the transcription of key oncogenes like c-MYC.[][10] Degradation of BRD4 via PROTACs has shown potent anti-cancer activity in various models.[10][11][12] The linker length and composition are crucial for achieving high degradation efficiency and favorable physicochemical properties in BRD4-targeting PROTACs.[1][5]

Physicochemical Properties of PROTACs with PEG Linkers

The incorporation of a PEG linker, such as the one from this compound, significantly influences the physicochemical properties of the resulting PROTAC. These properties are critical for the drug-likeness and overall efficacy of the molecule.

PropertyInfluence of PEG LinkerReference
Solubility The hydrophilic nature of the PEG chain generally increases the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[1][2]
Cell Permeability The effect on cell permeability is complex. While increased hydrophilicity can reduce passive diffusion, the flexibility of the PEG linker may allow the PROTAC to adopt a conformation that shields polar groups, facilitating cell entry.[1][2]
Oral Bioavailability Achieving oral bioavailability with PROTACs is challenging. The physicochemical properties imparted by the linker, such as the number of hydrogen bond donors and acceptors and the topological polar surface area (TPSA), are critical determinants.[13]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves two key chemical transformations: the deprotection of the Boc group to reveal a free amine, followed by an amide bond formation to connect the linker to one of the ligands. The order of these steps can be varied depending on the overall synthetic strategy.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which can then be coupled to a carboxylic acid-functionalized ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M concentration).

  • Add TFA (typically 4-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Methylamino-PEG2-amine.

Protocol 2: Amide Coupling of Deprotected Linker with a Carboxylic Acid-Functionalized Ligand

This protocol outlines the formation of an amide bond between the free amine of the deprotected linker and a carboxylic acid group on either the target protein ligand or the E3 ligase ligand.

Materials:

  • Methylamino-PEG2-amine (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., a BTK or BRD4 inhibitor derivative)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of Methylamino-PEG2-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC conjugate.

Characterization: The structure and purity of the synthesized PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Quantitative Data

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. The following tables summarize representative data for BTK and BRD4 PROTACs with short PEG linkers. Note that the specific values can vary depending on the cell line, treatment time, and the specific ligands used.

Table 1: Representative Degradation Data for BTK-Targeting PROTACs with Short PEG Linkers

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
Compound A~10 (PEG2-based)Ramos5>90[5]
Compound B~13 (PEG3-based)TMD810>95[4]
Compound C~16 (PEG4-based)MOLM-148>90[14]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.

Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with Short PEG Linkers

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
Compound X~12 (PEG2/3-based)H661<500>90[5]
Compound Y~15 (PEG4-based)MV4-111.5>95[12]
Compound Z~18 (PEG5-based)22Rv10.8>99[12]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.

Visualizing the Mechanism of Action

The following diagrams illustrate the general workflow for PROTAC synthesis and the signaling pathways affected by BTK and BRD4 degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Methylamino_PEG2_Boc This compound Deprotection Boc Deprotection (e.g., TFA) Methylamino_PEG2_Boc->Deprotection Amine_Linker Methylamino-PEG2-amine Deprotection->Amine_Linker Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Amide_Coupling1 Ligand1_COOH Ligand 1 (e.g., BTK inhibitor) with -COOH Ligand1_COOH->Amide_Coupling1 Intermediate Ligand 1-Linker-NHMe Amide_Coupling1->Intermediate Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Amide_Coupling2 Ligand2_COOH Ligand 2 (e.g., CRBN ligand) with -COOH Ligand2_COOH->Amide_Coupling2 PROTAC Final PROTAC Amide_Coupling2->PROTAC

General workflow for PROTAC synthesis.

BTK_Signaling_Pathway cluster_pathway B-Cell Receptor Signaling BCR BCR (B-Cell Receptor) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Proteasome Proteasome Proteasome->Degradation

Targeted degradation of BTK by a PROTAC disrupts BCR signaling.

BRD4_Signaling_Pathway cluster_pathway BRD4-Mediated Transcription BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Super_Enhancers Super-Enhancers Super_Enhancers->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Cell_Growth Tumor Cell Growth & Proliferation Oncogenes->Cell_Growth PROTAC BRD4 PROTAC PROTAC->BRD4 Proteasome Proteasome Proteasome->Degradation

Targeted degradation of BRD4 by a PROTAC inhibits oncogene transcription.

References

Application Notes and Protocols for the Use of Methylamino-PEG2-Boc in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methylamino-PEG2-Boc, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This document outlines the principles of its application, experimental procedures, and expected outcomes, offering a guide for the synthesis and characterization of ADCs incorporating this linker.

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.[2][3] Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance the solubility and stability of the conjugate, reduce aggregation, and prolong circulation time.[3][4] this compound is a short-chain PEG linker featuring a Boc-protected methylamino group at one terminus and another reactive group at the other end (or on the payload to be attached), enabling a controlled and stepwise conjugation process. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be easily removed under acidic conditions to reveal the reactive methylamino group for conjugation.[5]

Data Presentation

The following tables summarize representative quantitative data for an antibody-drug conjugate synthesized using a this compound linker. It is important to note that specific values will vary depending on the antibody, payload, and precise conjugation conditions.

Table 1: Illustrative Physicochemical Properties of a Drug-Linker Construct

ParameterValueMethod of Analysis
Molecular WeightDependent on PayloadMass Spectrometry
Purity>95%HPLC
SolubilityEnhanced in aqueous buffersVisual Inspection/Nephelometry

Table 2: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod of Analysis
Conjugation Efficiency60-80%HIC-HPLC
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0UV-Vis Spectroscopy, HIC-HPLC
Percentage of Unconjugated Antibody<10%HIC-HPLC

Table 3: Illustrative In Vitro Cytotoxicity Data

Payload-dependent; for an ADC with a tubulin inhibitor payload against an antigen-positive cell line.

CompoundIC50 (nM)
ADC with Methylamino-PEG2 Linker1.5
Naked Antibody>1000
Free Payload0.1
Non-targeting ADC>500

Table 4: Illustrative Pharmacokinetic Parameters in a Rodent Model

These are representative values for an ADC with a short PEG linker and can be influenced by the antibody and payload.

ParameterValue
Clearance (CL)5-10 mL/day/kg
Half-life (t1/2)5-8 days
Area Under the Curve (AUC)400-600 day*µg/mL

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes a two-step process for the synthesis of a drug-linker construct, beginning with the deprotection of the this compound linker, followed by its conjugation to a payload containing a carboxylic acid group.

Step 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) at a concentration of 10-20 mg/mL.

  • Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • Product: The resulting deprotected linker (Methylamino-PEG2-amine) as a TFA salt can be used directly in the next step or after neutralization.

Step 2: Amide Bond Formation with a Carboxylic Acid-Containing Payload

  • Payload Activation: Dissolve the carboxylic acid-containing payload (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid by forming an NHS ester.

  • Linker Preparation: In a separate flask, dissolve the deprotected Methylamino-PEG2-amine (1 equivalent) in anhydrous DMF and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the TFA salt.

  • Conjugation: Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the drug-linker construct by preparative reverse-phase HPLC.[6]

Protocol 2: Synthesis of the Antibody-Drug Conjugate

This protocol outlines the conjugation of the drug-linker construct (assuming it now possesses a maleimide (B117702) group) to a monoclonal antibody via thiol-maleimide chemistry.

  • Antibody Reduction: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a 2-5 molar excess. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a desalting column or tangential flow filtration.

  • Conjugation: Add the maleimide-functionalized drug-linker construct to the reduced antibody solution at a 5-10 molar excess.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.[7][8]

Protocol 3: Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and solving simultaneous equations based on the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Determination of DAR and Purity by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer to 100% sodium phosphate buffer).

  • The different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs) will elute at different retention times due to their varying hydrophobicity.

  • The average DAR can be calculated from the peak areas of the different species. This method also allows for the assessment of the ADC's purity and the level of aggregation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes the use of an MTT assay to determine the in vitro potency (IC50) of the ADC.[9][10][11]

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free payload in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

General Signaling Pathway of an ADC with a Microtubule Inhibitor Payload ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of an ADC with a microtubule inhibitor payload.

Experimental Workflow for ADC Synthesis and Characterization cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 ADC Characterization Boc_Deprotection Boc Deprotection of This compound Drug_Linker_Conjugation Drug-Linker Conjugation Boc_Deprotection->Drug_Linker_Conjugation Payload_Activation Payload Activation (e.g., NHS ester formation) Payload_Activation->Drug_Linker_Conjugation Drug_Linker_Purification Purification of Drug-Linker Construct Drug_Linker_Conjugation->Drug_Linker_Purification ADC_Conjugation ADC Conjugation Drug_Linker_Purification->ADC_Conjugation Antibody_Reduction Antibody Reduction Antibody_Reduction->ADC_Conjugation ADC_Purification ADC Purification ADC_Conjugation->ADC_Purification DAR_Analysis DAR Analysis (UV-Vis, HIC-HPLC) ADC_Purification->DAR_Analysis Purity_Analysis Purity and Aggregation (SEC, HIC-HPLC) ADC_Purification->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay ADC_Purification->In_Vitro_Assay PK_Study Pharmacokinetic Study ADC_Purification->PK_Study

Caption: Experimental workflow for ADC synthesis and characterization.

Logical Relationship of ADC Components and Desired Outcomes cluster_0 ADC Components cluster_1 Desired Outcomes Antibody Antibody Targeted_Delivery Targeted Delivery Antibody->Targeted_Delivery Linker Methylamino-PEG2 Linker Improved_PK Improved Pharmacokinetics Linker->Improved_PK Safety Enhanced Safety Linker->Safety Payload Cytotoxic Payload Efficacy High Efficacy Payload->Efficacy Targeted_Delivery->Efficacy Targeted_Delivery->Safety Improved_PK->Efficacy Improved_PK->Safety

Caption: Logical relationship of ADC components and desired outcomes.

References

Application Notes and Protocols for Coupling with Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylamino-PEG2-Boc

This compound is a bifunctional crosslinker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] This linker, featuring a Boc-protected amine and a terminal methylamino group, facilitates the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for a controlled, stepwise synthesis. This protecting group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest, typically one containing a carboxylic acid or an activated ester like an N-hydroxysuccinimide (NHS) ester.

Core Applications

The primary application of this compound is in the construction of PROTACs for targeted protein degradation. This technology has shown significant promise in oncology and other therapeutic areas. Two prominent targets for which PROTACs have been developed are Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

  • BTK Degraders: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL).[3][4] BTK degraders can overcome resistance to traditional BTK inhibitors.[3][5][6]

  • BRD4 Degraders: BRD4 is an epigenetic reader protein that plays a key role in the transcription of oncogenes.[7] Its degradation has emerged as a promising anti-cancer strategy.[7]

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound and its subsequent coupling to a target molecule containing an NHS ester.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free diamine linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected linker.

Quantitative Data (Representative):

ParameterValue
Starting Material1.0 g (4.04 mmol)
DCM Volume10 mL
TFA Volume3.1 mL (40.4 mmol)
Reaction Time1.5 hours
Yield ~95%
Purity (LC-MS) >98%
Protocol 2: Coupling of Deprotected Linker to an NHS Ester-Functionalized Molecule

This protocol outlines the conjugation of the deprotected Methylamino-PEG2 linker to a molecule containing an NHS ester.

Materials:

  • Deprotected Methylamino-PEG2 linker (from Protocol 1)

  • NHS ester-functionalized molecule (e.g., a target protein ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-free buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the deprotected Methylamino-PEG2 linker (1.2 equivalents) in the same solvent.

  • Add DIPEA (2-3 equivalents) to the linker solution.

  • Add the linker solution dropwise to the stirred solution of the NHS ester-functionalized molecule.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4 °C.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, the crude product can be purified by preparative HPLC.

  • Characterize the final conjugate by MS and NMR.

Quantitative Data (Representative):

ParameterValue
NHS Ester Substrate100 mg (0.2 mmol)
Deprotected Linker35 mg (0.24 mmol)
Solvent Volume5 mL
Reaction TemperatureRoom Temperature
Reaction Time3 hours
Yield (after purification) 60-80%
Purity (HPLC) >95%

Signaling Pathways and Experimental Workflows

BTK Degradation via PROTAC

PROTACs targeting BTK utilize a ligand that binds to BTK and another that recruits an E3 ligase, such as Cereblon (CRBN). The Methylamino-PEG2 linker connects these two ligands. This induces the ubiquitination and subsequent proteasomal degradation of BTK, thereby inhibiting the B-cell receptor signaling pathway.

BTK_Degradation cluster_PROTAC PROTAC Action cluster_Cellular_Process Cellular Machinery BTK_Ligand BTK Ligand Linker Methylamino-PEG2 BTK_Ligand->Linker BTK BTK Protein BTK_Ligand->BTK binds E3_Ligand E3 Ligase Ligand (e.g., for CRBN) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligand->E3_Ligase recruits Proteasome Proteasome BTK->Proteasome degraded by Ub Ubiquitin E3_Ligase->Ub transfers Ub->BTK tags for degradation

Caption: PROTAC-mediated degradation of BTK protein.

BRD4 Degradation and Transcriptional Regulation

BRD4 is a transcriptional coactivator. PROTACs targeting BRD4 lead to its degradation, preventing the transcription of oncogenes like c-Myc.

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Transcriptional_Regulation Transcriptional Regulation PROTAC BRD4 PROTAC (with Methylamino-PEG2 linker) BRD4 BRD4 Protein PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome BRD4->Proteasome degraded by Acetyl_Histone Acetylated Histones BRD4->Acetyl_Histone binds to RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II activates Acetyl_Histone->RNA_Pol_II recruits Oncogene Oncogene (e.g., c-Myc) RNA_Pol_II->Oncogene transcribes mRNA mRNA Oncogene->mRNA Oncogenic_Protein Oncogenic Protein mRNA->Oncogenic_Protein translates to

Caption: BRD4 degradation disrupts oncogene transcription.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a structured workflow.

PROTAC_Synthesis_Workflow Start Start Boc_Deprotection Boc Deprotection of This compound Start->Boc_Deprotection Coupling_Reaction Coupling with NHS-activated Ligand 1 Boc_Deprotection->Coupling_Reaction Purification1 Purification 1 (e.g., HPLC) Coupling_Reaction->Purification1 Characterization1 Characterization 1 (LC-MS, NMR) Purification1->Characterization1 Second_Coupling Coupling with Ligand 2 (e.g., via amide bond) Characterization1->Second_Coupling Purification2 Final Purification (prep-HPLC) Second_Coupling->Purification2 Final_Characterization Final PROTAC Characterization (HRMS, NMR) Purification2->Final_Characterization End End Final_Characterization->End

Caption: Stepwise workflow for PROTAC synthesis.

References

Application Notes and Protocols for the Conjugation of Methylamino-PEG2-Boc with Primary Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a short polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and biocompatibility of the resulting conjugate.[2][3][4] The molecule is functionalized with a secondary methylamino group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial element, serving as a temporary shield for the highly reactive primary amine, allowing for controlled, stepwise synthesis of complex biomolecules.[1] It is stable under a wide range of conditions but can be easily removed under acidic conditions to reveal the free amine for subsequent conjugation reactions.[1][5]

This document provides detailed protocols for the reaction of this compound with molecules containing primary amine groups, focusing on a two-step process: the deprotection of the Boc group, followed by the coupling of the resulting amine to a target molecule.

Principle of the Reaction

The conjugation of this compound to a target molecule containing a primary amine is not a direct reaction. It typically proceeds through a two-stage process. First, the Boc protecting group is removed from the PEG linker to expose a primary amine. Second, this newly formed primary amine on the PEG linker is then covalently coupled to a target molecule. For a stable amide bond to be formed with another primary amine-containing molecule, the target molecule must also possess a reactive group suitable for amide bond formation, most commonly a carboxylic acid. The carboxylic acid is activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7]

The overall workflow involves:

  • Boc Deprotection: Removal of the Boc group under acidic conditions to yield the free primary amine of the PEG linker.

  • Amide Coupling: Formation of a stable amide bond between the deprotected PEG-amine and a carboxylic acid on the target molecule, facilitated by EDC/NHS chemistry.[6]

Application Notes

Advantages of PEGylation

The incorporation of a PEG spacer in molecular constructs offers several significant advantages in drug development and bioconjugation:[2][8]

  • Enhanced Solubility: PEG chains are hydrophilic and can increase the aqueous solubility of hydrophobic molecules, improving their formulation and bioavailability.[3]

  • Reduced Immunogenicity: The PEG moiety can shield the conjugated molecule from the host's immune system, reducing its immunogenic and antigenic effects.[2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[2][8]

  • Increased Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, enhancing its stability in vivo.[8]

Key Applications

This conjugation strategy is pivotal in the development of advanced therapeutics:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[2]

  • PROTACs: In PROTAC technology, this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides can improve their pharmacological properties.[8]

  • Surface Modification: Immobilization of biomolecules on surfaces for diagnostic and research applications.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) (for drying, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[9]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent coupling step.

  • (Optional) For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with saturated aqueous NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

G cluster_workflow Boc Deprotection Workflow dissolve Dissolve Boc-PEG in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C, then warm to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate DCM and TFA monitor->evaporate co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate product Deprotected PEG-Amine (TFA Salt) co_evaporate->product G cluster_reaction Chemical Reaction Pathway start Boc-NH-PEG-NHMe deprotection Deprotection (TFA/DCM) start->deprotection intermediate1 H₂N-PEG-NHMe deprotection->intermediate1 coupling Coupling intermediate1->coupling target_cooh Target-COOH activation Activation (EDC/NHS) target_cooh->activation intermediate2 Target-CO-NHS activation->intermediate2 intermediate2->coupling final_product Target-CO-NH-PEG-NHMe coupling->final_product

References

Deprotection of Boc Group in Methylamino-PEG2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from Methylamino-PEG2-Boc. The protocols outlined below utilize common acidic conditions, namely Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane (B91453).

Introduction

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. This compound is a valuable building block in bioconjugation, linker chemistry, and drug development, where the exposure of the methylamino group is a critical step for subsequent functionalization. The choice of deprotection method is crucial to ensure high yield, purity, and integrity of the resulting Methylamino-PEG2-amine.

Deprotection Methods and Quantitative Data

Two primary methods for the deprotection of this compound are presented below. The selection of the appropriate method depends on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.

MethodReagentsTypical Reaction TimeTypical YieldTypical Purity (by HPLC)
Method A Trifluoroacetic Acid (TFA), Dichloromethane (DCM)30 - 60 minutes>95%>98%
Method B 4M Hydrochloric Acid (HCl) in 1,4-Dioxane1 - 2 hours>90%>97%

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of TFA in DCM, yielding the trifluoroacetate (B77799) salt of Methylamino-PEG2-amine.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL of TFA for 10 mL of DCM, creating a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the Methylamino-PEG2-amine trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a solution of HCl in 1,4-dioxane, which typically affords the hydrochloride salt of the product. This method is often preferred when a crystalline, easy-to-handle salt is desired.[1][2]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl/dioxane solution in a round-bottom flask.

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt may begin to precipitate out of the solution.

  • Continue stirring for 1-2 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by filtration if it has precipitated. Wash the solid with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure. The resulting residue is the hydrochloride salt of Methylamino-PEG2-amine.

  • The crude salt can be further purified by trituration with diethyl ether to remove any non-polar impurities.

Reaction Mechanism and Workflow Diagrams

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

Boc_Deprotection_Mechanism Start Boc-NH-R Protonation Protonated Boc-NH-R Start->Protonation + H+ CarbamicAcid Carbamic Acid (R-NH-COOH) Protonation->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonation->tBu Amine Free Amine (R-NH2) CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2 H_ion H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

The following diagram illustrates the general experimental workflow for the deprotection of this compound.

Experimental_Workflow Start Dissolve this compound in appropriate solvent Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Start->Add_Acid Reaction Stir at specified temperature and monitor progress (TLC/LC-MS) Add_Acid->Reaction Workup Work-up: - Evaporation - Precipitation with Et2O Reaction->Workup Isolation Isolate Product (Filtration) Workup->Isolation Purification Purification (optional) (Trituration/Recrystallization) Isolation->Purification Final_Product Methylamino-PEG2-amine Salt Purification->Final_Product

References

Application Note: Comprehensive Characterization of Methylamino-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker commonly utilized in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The precise chemical structure and purity of this linker are critical for the successful synthesis and ultimate efficacy of the final therapeutic agent. This application note provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

This compound is a bifunctional linker featuring a Boc-protected amine and a methylamino group, connected by a two-unit polyethylene glycol spacer. The Boc protecting group allows for controlled, stepwise conjugation strategies.

Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. This includes chromatographic separation for purity assessment, mass spectrometry for molecular weight confirmation, nuclear magnetic resonance spectroscopy for structural elucidation, and infrared spectroscopy for functional group identification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound conjugate and identify any potential impurities.

Methodology:

  • System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the this compound conjugate.

Methodology:

  • System: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Chromatography: The same HPLC conditions as described above can be used.

  • Ionization Mode: Positive ion mode is preferred for amine-containing compounds.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Look for the protonated molecule [M+H]⁺. The use of formic acid instead of trifluoroacetic acid (TFA) in the mobile phase is recommended to avoid potential in-source fragmentation or cleavage of the Boc group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information and confirm the atomic connectivity of the this compound conjugate.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environments.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the this compound molecule.

Methodology:

  • System: An FTIR spectrometer.

  • Sampling Mode: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of a high-purity sample of this compound.

Table 1: HPLC and LC-MS Data

ParameterExpected Value
Molecular Formula C₁₂H₂₅NO₄
Molecular Weight 247.33 g/mol
HPLC Retention Time Dependent on the specific method, but a single major peak is expected.
Purity (by HPLC) ≥95%
[M+H]⁺ (m/z) 248.18

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65t2H-O-CH ₂-CH₂-NH-Boc
~3.60s4H-O-CH ₂-CH ₂-O-
~3.55t2H-O-CH₂-CH ₂-NH-Me
~3.30q2H-O-CH₂-CH₂-NH -Boc
~2.80t2H-O-CH₂-CH ₂-NH-Me
~2.45s3H-NH-CH
~1.44s9H-C(CH ₃)₃

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~156.0C =O (Boc)
~79.5-C (CH₃)₃
~70.5-O-C H₂-CH₂-O-
~70.0-O-C H₂-CH₂-NH-Boc
~69.5-O-C H₂-CH₂-NH-Me
~51.0-O-CH₂-C H₂-NH-Me
~40.5-O-CH₂-C H₂-NH-Boc
~36.5-NH-C H₃
~28.4-C(C H₃)₃

Table 4: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch (amine/amide)
~2970, 2870C-H stretch (aliphatic)
~1690C=O stretch (urethane)
~1520N-H bend (amide II)
~1100C-O stretch (ether)

Visualizations

G Figure 1: Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample This compound Sample HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Functional_Group Functional Group Identification FTIR->Functional_Group Report Comprehensive Characterization Report Purity->Report MW->Report Structure->Report Functional_Group->Report

Figure 1: Analytical Workflow for Characterization.

G Figure 2: Logical Relationship of Analytical Techniques cluster_chromatography Chromatography cluster_mass_spec Mass Spectrometry cluster_spectroscopy Spectroscopy center This compound (C12H25NO4, MW: 247.33) Purity Purity (%) center->Purity HPLC RetentionTime Retention Time center->RetentionTime HPLC MolecularWeight Molecular Weight [M+H]+ = 248.18 center->MolecularWeight LC-MS Structure Structure & Connectivity (1H, 13C NMR) center->Structure NMR FunctionalGroups Functional Groups (FTIR) center->FunctionalGroups FTIR

Figure 2: Logical Relationship of Techniques.

Conclusion

The comprehensive characterization of this compound is paramount for its successful application in the synthesis of targeted therapeutics. The orthogonal analytical techniques detailed in this application note—HPLC, LC-MS, NMR, and FTIR—provide a robust framework for confirming the identity, purity, and structural integrity of this critical linker molecule. By following these protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible downstream results in drug development workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methylamino-PEG2-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Methylamino-PEG2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this specific synthetic step. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the amide bond formation between the secondary amine of this compound and a carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to a carboxylic acid?

The coupling of this compound to a carboxylic acid involves the formation of an amide bond. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the secondary methylamino group of the PEG linker. This process requires a coupling reagent to facilitate the reaction, which is often carried out in an anhydrous aprotic solvent.

Q2: Which coupling reagents are recommended for coupling a secondary amine like this compound?

Secondary amines, such as the N-methylamino group in this compound, are generally less nucleophilic and more sterically hindered than primary amines. Therefore, highly efficient coupling reagents are recommended.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly recommended reagent due to its high reactivity and ability to suppress racemization, making it particularly effective for sterically hindered amino acids and N-methylated peptides.[2][3]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another effective and commonly used coupling reagent, offering a good balance of reactivity and cost.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can also be used. While cost-effective, it may be less reactive than HATU or HBTU.

  • For particularly difficult couplings involving N-methyl amino acids, PyAOP and PyBOP/HOAt have shown promise.

Q3: What are the typical solvents and bases used for this coupling reaction?

  • Solvents: Anhydrous polar aprotic solvents are generally preferred to ensure the reactivity of the coupling reagents. Common choices include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

  • Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. The most common choice is:

    • DIPEA (N,N-Diisopropylethylamine) , also known as Hünig's base.[2]

    • Triethylamine (TEA) can also be used.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Thin Layer Chromatography (TLC): To observe the consumption of the starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method to track the disappearance of reactants and the formation of the desired product mass.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am seeing very low yield or no formation of my desired coupled product. What are the possible causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

Possible Cause Suggested Solution(s)
Inactive Reagents Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and have been stored under appropriate conditions (e.g., desiccated, under inert atmosphere).[2] EDC, in particular, is sensitive to moisture.
Insufficient Activation of Carboxylic Acid Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound. This ensures the formation of the active ester intermediate.
Low Reactivity of the Secondary Amine Switch to a more powerful coupling reagent like HATU.[2] You can also try slightly elevated temperatures (e.g., 40-50°C), but monitor for potential side reactions.
Incorrect Stoichiometry Ensure the correct molar ratios of reagents are being used. A slight excess of the coupling reagent and base relative to the carboxylic acid is common. See the experimental protocols below for typical ratios.
Inappropriate Solvent If your starting materials have poor solubility in the chosen solvent, this can hinder the reaction. Try a different anhydrous aprotic solvent like DMF or DMSO.
Issue 2: Presence of Multiple Side Products

Q: My reaction mixture shows multiple spots on TLC or several peaks in the LC-MS that do not correspond to my product or starting materials. What are these side products and how can I minimize them?

A: Side reactions can compete with the desired amide bond formation. Here are some common side reactions and how to mitigate them:

Side Reaction Description Mitigation Strategy
Racemization If your carboxylic acid contains a chiral center, there is a risk of epimerization during activation.Use a coupling reagent known for low racemization rates, such as HATU.[4] Additives like HOBt or Oxyma Pure can also help suppress racemization when using carbodiimide (B86325) coupling agents like EDC.
N-acylurea Formation When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.Use an additive like HOBt or NHS to trap the O-acylisourea intermediate as a more stable active ester. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
Guanidinylation of the Amine Uronium-based coupling reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium (B1211019) byproduct, capping the amine.Pre-activate the carboxylic acid before adding the amine. Avoid a large excess of the coupling reagent.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison of common coupling reagents for peptide synthesis, which can be extrapolated to the coupling of this compound.

Coupling Reagent Typical Yield for Hindered Couplings Racemization Risk Key Advantages
HATU >90%[4]Very Low[4]High reactivity, effective for sterically hindered and N-methylated amines.[2][3]
HBTU >90%[4]LowGood balance of reactivity and cost.
EDC/HOBt 70-90%[4]Low to ModerateCost-effective, water-soluble byproducts.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid to this compound using HATU.

Materials:

  • Carboxylic acid derivative (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0-3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, HATU, and this compound in anhydrous DMF.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a method for amide bond formation using EDC and HOBt.

Materials:

  • Carboxylic acid derivative (1.0 equivalent)

  • This compound (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA or Triethylamine (2.0-3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DMF or DCM in a flask under an inert atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC to the mixture and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the this compound and the base (DIPEA or TEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using flash column chromatography or preparative HPLC.

Visualizations

experimental_workflow General Workflow for this compound Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, and Base in Anhydrous Solvent preactivate Pre-activate Carboxylic Acid (Stir for 15-30 min) reagents->preactivate If pre-activation is needed add_amine Add this compound reagents->add_amine For one-pot reactions preactivate->add_amine react Stir at Room Temperature (1-24 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for this compound coupling.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Replace with fresh reagents. check_reagents->replace_reagents No check_activation Is pre-activation sufficient? check_reagents->check_activation Yes replace_reagents->check_activation increase_activation_time Increase pre-activation time. check_activation->increase_activation_time No check_coupling_reagent Is the coupling reagent strong enough? check_activation->check_coupling_reagent Yes increase_activation_time->check_coupling_reagent use_hatu Switch to HATU. check_coupling_reagent->use_hatu No check_conditions Review reaction conditions (temp, solvent, stoichiometry). check_coupling_reagent->check_conditions Yes use_hatu->check_conditions optimize_conditions Optimize conditions. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: Synthesis of Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methylamino-PEG2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate, is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its Boc-protected amine allows for controlled, stepwise conjugation to other molecules, while the secondary methylamino group provides a reactive handle for attachment to a ligand for a target protein or an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Q2: What are the most common impurities or side products I should expect during the synthesis of this compound?

The most frequently encountered side products in the synthesis of this compound are typically related to the methylation step. These include over-methylated species such as the di-methylated product and the quaternary ammonium (B1175870) salt. Additionally, impurities from the initial Boc-protection step, like the di-Boc derivative of the starting diamine, may be present. In some cases, unreacted starting materials can also be carried through the synthesis. A patent for a similar, non-PEGylated compound highlights that dialkylated by-products can be a significant issue.[1]

Q3: Which analytical techniques are best suited for identifying these side products?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for identifying and quantifying impurities. HPLC can effectively separate the desired product from more or less polar impurities, while ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the main product and elucidate the structure of side products. Mass spectrometry (MS) is also invaluable for confirming the molecular weights of the expected product and any impurities.

Q4: How can I purify the final this compound product to remove these impurities?

Purification of PEGylated compounds can be challenging due to their polarity. Normal-phase silica (B1680970) gel chromatography may lead to poor separation and low recovery.[2] Reverse-phase HPLC (preparative scale) is often the most effective method for purifying this compound and separating it from closely related impurities. For less polar impurities, traditional column chromatography on silica gel may be sufficient.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of the desired mono-methylated product Over-methylation: The reaction conditions may be too harsh, leading to the formation of di-methylated and quaternary ammonium salt byproducts.[1]- Reduce the equivalents of the methylating agent (e.g., methyl iodide).- Lower the reaction temperature.- Decrease the reaction time and monitor the progress closely by TLC or LC-MS.
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting material.- Increase the reaction time or temperature moderately.- Ensure the starting materials are pure and dry.- Use a slight excess of the methylating agent if under-alkylation is observed.
Presence of a significant amount of a higher molecular weight byproduct Di-Boc formation: During the initial Boc protection of the diamine, di-protection can occur.- Use a larger excess of the diamine relative to the Boc-anhydride to favor mono-protection.- Control the addition rate of the Boc-anhydride.
Dimerization: If the starting material contains other reactive groups, dimerization could occur.- Review the structure of your starting materials for potential side reactions.- Ensure reaction conditions are specific for the desired transformation.
Product appears pure by TLC but shows multiple peaks in HPLC Formation of closely related impurities: Side products like the di-methylated analog may have similar polarity to the desired product, making them difficult to separate by TLC.- Use a high-resolution HPLC method for analysis and purification.- Employ gradient elution to improve separation.- Characterize each peak by LC-MS to identify the impurities.
NMR spectrum shows unexpected signals, particularly in the methyl region Presence of over-methylated species: The di-methylated product will show a singlet integrating to six protons, and the quaternary ammonium salt will have a singlet integrating to nine protons, often at a different chemical shift.- Carefully integrate all signals in the ¹H NMR spectrum.- Compare the spectrum to a reference spectrum of the pure product if available.- Use 2D NMR techniques (like COSY and HMQC) to assign all signals and identify impurities.

Quantitative Data on Potential Side Products

The following table provides a hypothetical summary of side product formation based on typical reaction outcomes. Actual percentages will vary depending on the specific reaction conditions.

Side Product Typical Formation (%) Analytical Signature (¹H NMR) Notes
Di-methylated byproduct5-20%Singlet at ~2.2-2.5 ppm (6H)Formation is highly dependent on the stoichiometry of the methylating agent and reaction time.
Quaternary ammonium salt1-10%Singlet at ~3.0-3.5 ppm (9H)More likely to form with stronger methylating agents or harsher conditions.
Di-Boc protected starting material2-15%Absence of primary amine signals, two Boc signals (18H)An impurity from the first step that may be carried through.
Unreacted starting materialVariablePresence of signals corresponding to the precursor molecule.Indicates incomplete reaction.

Experimental Protocols

Representative Synthesis of a Boc-Protected Amino-PEG Precursor

This protocol describes a general method for the mono-Boc protection of a diamino-PEG compound, a common precursor for this compound.

Materials:

  • 1,2-Bis(2-aminoethoxy)ethane (1 equivalent)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (0.9 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,2-bis(2-aminoethoxy)ethane in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in DCM dropwise to the stirred solution of the diamine over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected product.

Representative N-Methylation of a Boc-Protected Amino-PEG

This protocol outlines a general procedure for the N-methylation of a Boc-protected amino-PEG compound.

Materials:

  • Mono-Boc-protected diamino-PEG (1 equivalent)

  • Methyl iodide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the mono-Boc-protected diamino-PEG in ACN in a round-bottom flask.

  • Add K₂CO₃ to the solution.

  • Add methyl iodide and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the formation of the desired product and over-methylated side products by LC-MS.

  • Once the desired level of conversion is reached, filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative reverse-phase HPLC to isolate the pure this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by LC-MS/TLC start->reaction_monitoring workup Workup and Crude Product Isolation reaction_monitoring->workup Reaction Complete analysis Analyze Crude Product (NMR, HPLC, MS) workup->analysis product_ok Desired Product is Pure and in High Yield analysis->product_ok Purity & Yield OK low_yield Low Yield of Desired Product analysis->low_yield Low Yield multiple_spots Multiple Spots/Peaks Observed analysis->multiple_spots Impure final_product Final Pure Product product_ok->final_product optimize_methylation Optimize Methylation: - Adjust stoichiometry of methylating agent - Lower temperature - Reduce reaction time low_yield->optimize_methylation Over-methylation suspected check_starting_material Check Purity of Starting Material low_yield->check_starting_material Incomplete reaction multiple_spots->optimize_methylation Over-methylation products present optimize_boc Optimize Boc Protection: - Adjust stoichiometry - Slower addition of Boc-anhydride multiple_spots->optimize_boc Di-Boc impurity present purification Purification (Prep-HPLC) multiple_spots->purification optimize_methylation->start check_starting_material->start optimize_boc->start purification->final_product

Troubleshooting workflow for this compound synthesis.

References

How to improve solubility of Methylamino-PEG2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Methylamino-PEG2-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. What are the likely contributing factors?

A1: The solubility of your conjugate is influenced by its three main components: the molecule conjugated to the linker, the E3 ligase ligand (if applicable, for PROTACs), and the linker itself. For the this compound linker, several factors can contribute to low solubility:

  • Overall Molecular Properties: PROTACs and other large molecules inherently have lower solubility.[1]

  • Hydrophobicity of the Linker Components: The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which can significantly decrease aqueous solubility.[1]

  • Crystallinity: A highly crystalline solid-state form of your conjugate will generally have lower solubility than an amorphous form.[1]

Q2: How does the this compound linker specifically impact solubility?

A2: The components of the this compound linker have opposing effects on solubility:

  • Polyethylene Glycol (PEG) Chain: The two-unit PEG chain is hydrophilic and flexible, which generally enhances solubility in a wide range of solvents, including polar organic solvents and aqueous solutions. The PEG chain's ability to form hydrogen bonds is a key factor in its solubility profile.[2]

  • Methylamino Group: The methylamino group is relatively polar.

  • Boc-Protecting Group: As mentioned, the Boc group is hydrophobic and negatively impacts aqueous solubility.[1]

Q3: In which organic solvents can I expect this compound and similar conjugates to be soluble?

For a closely related compound, t-Boc-N-amido-PEG3-NHS ester, solubility is reported in DMSO, DCM, and DMF.

Q4: What are the primary strategies to improve the solubility of my conjugate?

A4: There are two main approaches to improving the solubility of your this compound conjugate: chemical modification and formulation strategies.[1]

  • Chemical Modification:

    • Deprotection of the Boc Group: If the Boc group is not essential for the final compound's activity, its removal will expose a more polar amine, which can significantly improve solubility, especially at physiological pH.[1]

    • Introduction of Ionizable Groups: Incorporating additional acidic or basic groups into the conjugated molecule can enhance solubility through salt formation.[1]

  • Formulation Strategies:

    • Use of Co-solvents: Adding a small percentage (1-5%) of a biocompatible co-solvent like ethanol (B145695) or PEG 400 to your aqueous buffer can improve solubility.[1]

    • pH Adjustment: If your conjugate has ionizable groups, adjusting the pH of the buffer to promote salt formation can increase solubility. For basic groups, a slightly acidic pH (e.g., 6.0-6.5) may be beneficial.[1]

    • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic parts of the conjugate can increase its solubility.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution with aqueous media. The concentration of the organic co-solvent may be too high, leading to "salting out" upon dilution.1. Determine the kinetic solubility of your conjugate in the final assay buffer (see Experimental Protocol 1).2. Lower the final concentration of the conjugate in the assay to below its measured kinetic solubility limit.3. Reduce the concentration of the co-solvent to the minimum required to maintain solubility.
The conjugate is difficult to dissolve in the initial organic solvent. The chosen solvent may not be optimal for your specific conjugate.1. Try a different polar aprotic solvent such as DMSO, DMF, or N,N-dimethylacetamide (DMA).2. Apply gentle heating and/or sonication to aid dissolution.3. For zwitterionic compounds, consider an aqueous basic solution , which may improve solubility.
Inconsistent results in biological assays. Poor solubility may be leading to variable concentrations of the active compound.1. Ensure complete dissolution of the conjugate before use.2. Visually inspect solutions for any precipitate before adding them to your assay.3. Consider preparing fresh solutions for each experiment.

Quantitative Data

Direct quantitative solubility data for this compound is not widely published. However, the following table provides solubility information for a structurally similar PROTAC linker, Amino-PEG2-NH-Boc , which can serve as a valuable reference point.[3]

Solvent System Concentration Achieved Observations
DMSO100 mg/mL (489.55 mM)Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.24 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (12.24 mM)Clear solution.

Experimental Protocols

Protocol 1: General Method for Determining Kinetic Solubility
  • Prepare a high-concentration stock solution of the this compound conjugate in 100% DMSO (e.g., 10 mM).

  • Add the DMSO stock solution to your aqueous assay buffer in a 96-well plate to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤ 1%).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Analyze the samples by a suitable method such as nephelometry (to measure turbidity), UV-Vis spectroscopy, or HPLC to determine the concentration at which precipitation occurs. This concentration is the kinetic solubility.

Protocol 2: Formulation with Co-solvents for In Vivo Studies (Example)

This protocol is based on a successful formulation for a similar compound, Amino-PEG2-NH-Boc, and can be adapted for your this compound conjugate.[3]

  • Prepare a stock solution of your conjugate in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution , add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline (0.9% sodium chloride in water) to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this formulation fresh on the day of use.

Visualizations

experimental_workflow Workflow for Troubleshooting Solubility Issues start Start: Poorly Soluble This compound Conjugate solvent_choice Select Initial Solvent (e.g., DMSO, DMF, DCM) start->solvent_choice dissolution_check Attempt Dissolution (Vortex, Gentle Heat, Sonicate) solvent_choice->dissolution_check soluble Soluble dissolution_check->soluble Yes insoluble Insoluble dissolution_check->insoluble No formulation Proceed to Aqueous Formulation/Dilution soluble->formulation change_solvent Try Alternative Organic Solvent insoluble->change_solvent change_solvent->dissolution_check precipitation_check Precipitation upon Aqueous Dilution? formulation->precipitation_check no_precipitate No Precipitation: Proceed with Experiment precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshoot Formulation: - Lower Concentration - Add Co-solvents (PEG400) - Adjust pH - Use Surfactants/Cyclodextrins precipitate->troubleshoot troubleshoot->formulation

Caption: A workflow for troubleshooting solubility issues with this compound conjugates.

logical_relationship Factors Influencing Solubility of this compound Conjugates cluster_factors Contributing Factors cluster_strategies Improvement Strategies solubility Overall Solubility peg PEG Chain (Hydrophilic) peg->solubility Increases boc Boc Group (Hydrophobic) boc->solubility Decreases conjugate Conjugated Molecule (Variable Properties) conjugate->solubility Impacts cosolvents Co-solvents (e.g., PEG300, Ethanol) cosolvents->solubility Improves ph pH Adjustment (Salt Formation) ph->solubility Improves surfactants Surfactants/Cyclodextrins (Encapsulation) surfactants->solubility Improves deprotection Boc Deprotection (Increases Polarity) deprotection->solubility Improves

Caption: Factors influencing the solubility of this compound conjugates.

References

Technical Support Center: Challenges in Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Boc deprotection reaction incomplete?

A: Incomplete deprotection is a common issue that can arise from several factors. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1][2]

  • Steric Hindrance: The bulky nature of the Polyethylene Glycol (PEG) chain, especially for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, which slows the reaction rate.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may need longer reaction times.[1]

  • Poor Solubility: The chosen solvent must fully solvate both the PEGylated compound and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1] For solid-phase synthesis, poor resin swelling in the acid solution can also lead to incomplete deprotection.[3]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor progress closely using TLC or LC-MS.[1][4]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides excellent solubility for your specific PEGylated compound.[1]

Q2: I am observing unexpected side products after deprotection. What is the cause and how can I prevent them?

A: The most common cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid.[5][6] This carbocation can alkylate nucleophilic residues in your molecule, leading to undesired modifications.[5][7]

  • Susceptible Residues: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][7]

Prevention Strategy: Use of Scavengers Scavengers are reagents added to the deprotection mixture to trap the reactive tert-butyl cation before it can react with your compound.[5] The choice of scavenger depends on the sensitive residues present in your molecule.

  • General Purpose: A widely used non-malodorous scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[5][7]

  • Specific Residues: For compounds containing methionine, thioanisole (B89551) is effective.[5] For cysteine-containing compounds, 1,2-ethanedithiol (B43112) (EDT) is often used.[1]

Q3: My compound contains other acid-sensitive functional groups (e.g., esters). How can I remove the Boc group without cleaving them?

A: This is a significant challenge, as standard strong acid conditions (like high concentrations of TFA) can cleave other acid-labile groups. One user reported a 10-20% loss of ester bonds using TFA in DCM.[8]

Strategies for Selective Deprotection:

  • Milder Acidic Conditions: Using 4M HCl in ethyl acetate (B1210297) can achieve deprotection, although it may require longer reaction times (e.g., 6 hours).[8]

  • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can remove the Boc group under milder, non-protic conditions.[1][9]

  • Alternative Reagent Systems: An oxalyl chloride/methanol system has been shown to be effective for deprotecting N-Boc on substrates that are sensitive to strong acids.[10]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can cause thermal cleavage of the group, avoiding the need for acid entirely.[1][11] However, this may require high temperatures and is not suitable for all molecules.[1]

Q4: How can I effectively monitor the progress of my deprotection reaction?

A: Monitoring the reaction is crucial to ensure complete conversion without unnecessary exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): TLC is a fast and simple method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products formed during the reaction.[1][4] This is the preferred method for complex molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the Boc group's tert-butyl protons, which appears around 1.4 ppm.[1]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursMost common method. Scavengers are highly recommended.[1][4]
Hydrochloric Acid (HCl)4M1,4-Dioxane or Ethyl Acetate1-6 hoursGood alternative to TFA, potentially milder for some substrates.[1][8]
Phosphoric AcidAqueous SolutionTetrahydrofuran (THF)VariesAn environmentally benign option.[12][13]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.[1]
Water2.5 - 5%General carbocation scavenger.[1]
Thioanisole5%Carbocation scavenger, specifically protects Methionine.[1][5]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, specifically protects Cysteine.[1]
Phenol5%Carbocation scavenger.[1]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products & Byproducts BocPEG Boc-NH-PEG Protonation Protonation BocPEG->Protonation + H⁺ TFA H⁺ (from TFA) Cleavage Cleavage Protonation->Cleavage Spontaneous AminePEG H₃N⁺-PEG Cleavage->AminePEG Carbocation tert-Butyl Cation (Reactive) Cleavage->Carbocation CO2 CO₂ Cleavage->CO2 Isobutene Isobutene Carbocation->Isobutene - H⁺

Caption: General mechanism of TFA-mediated Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed (LC-MS/TLC) Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_TFA Increase TFA Conc. (e.g., to 50%) Check_Conditions->Increase_TFA [TFA < 50%] Extend_Time Extend Reaction Time (e.g., to 4h) Check_Conditions->Extend_Time [Time < 2h] Check_Solubility Assess Substrate Solubility Check_Conditions->Check_Solubility [All Else Fails] Success Complete Deprotection Increase_TFA->Success Extend_Time->Success Change_Solvent Switch to a Better Solvent Check_Solubility->Change_Solvent [Poor Solubility] Milder_Methods Consider Milder/Alternative Methods (e.g., HCl/Dioxane) Check_Solubility->Milder_Methods [Solubility OK] Change_Solvent->Success Milder_Methods->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Scavenger_Selection Start Side Products Observed? No_Scavenger No Scavenger Needed Start->No_Scavenger No Identify_Residues Identify Sensitive Residues in Compound Start->Identify_Residues Yes Has_Trp_Met_Cys Contains Trp, Met, Cys, or Tyr? Identify_Residues->Has_Trp_Met_Cys General_Scavenger Use General Scavenger (e.g., TFA/TIS/H₂O 95:2.5:2.5) Has_Trp_Met_Cys->General_Scavenger No / Unsure Specific_Scavenger Select Scavenger Based on Residue Has_Trp_Met_Cys->Specific_Scavenger Yes Met_Choice Add Thioanisole Specific_Scavenger->Met_Choice [Met] Cys_Choice Add EDT Specific_Scavenger->Cys_Choice [Cys] Trp_Choice Use TIS Specific_Scavenger->Trp_Choice [Trp]

Caption: Decision tree for selecting appropriate scavengers.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a general procedure for removing a Boc protecting group from a PEGylated compound in solution.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (or other appropriate scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343) (optional)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add the desired scavenger(s). For general purposes, add TIS to a final concentration of 2.5-5% (v/v).[1][4]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][4]

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[1][4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

  • (Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1][4]

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1][4]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]

Protocol 2: Monitoring Reaction Progress by LC-MS

Procedure:

  • Prepare a calibration curve using known concentrations of your starting material and, if available, a pure standard of the expected product.

  • At designated time points during the deprotection reaction (e.g., t=0, 30 min, 1h, 2h), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) to stop the reaction.

  • Analyze the quenched sample by LC-MS.

  • By comparing the peak areas of the starting material and product to the calibration curve, you can determine the percentage of conversion and monitor for the formation of any side products.[14]

References

Technical Support Center: Preventing Aggregation with Methylamino-PEG2-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent and troubleshoot protein aggregation when using Methylamino-PEG2-Boc linkers in bioconjugation, PROTAC synthesis, and other applications.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary application?

A this compound linker is a heterobifunctional chemical tool used in bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It features a secondary amine (methylamino) protected by a tert-butyloxycarbonyl (Boc) group at one end, and a short, hydrophilic di-ethylene glycol (PEG2) spacer.[1][][4] The Boc group is a temporary shield that is stable under many reaction conditions but can be easily removed with acid to reveal the reactive amine for a subsequent, controlled conjugation step.[5][6][7]

Q2: How does the PEG component of the linker help prevent aggregation?

Polyethylene glycol (PEG) is a hydrophilic polymer that can significantly improve the solubility and stability of resulting conjugates.[][9][10] The PEG chain forms a "hydration shell" around the molecule by binding water molecules, which masks the hydrophobicity of the attached payload and reduces the tendency for molecules to self-associate and aggregate.[9][11] This PEG shield also decreases non-specific interactions, reduces immunogenicity, and can improve the pharmacokinetic profile of the final molecule.[11][12] Even a short PEG2 spacer provides these benefits, helping to quench aggregation.[][13]

Q3: What are the critical steps where aggregation can occur when using this linker?

Aggregation is a risk during several stages of the experimental workflow. The primary risk points are:

  • Boc-Deprotection: The use of strong acids like trifluoroacetic acid (TFA) to remove the Boc group can potentially lead to protein denaturation and subsequent aggregation if the conjugate is acid-sensitive.[14]

  • Conjugation Reaction: Covalently modifying a protein can alter its conformation, exposing hydrophobic patches that lead to aggregation.[15][16] Using a high concentration of the protein or linker, or a suboptimal buffer pH, can further increase this risk.[15][17]

  • Purification and Storage: The final conjugate may be unstable in certain buffers. Aggregation can also be induced by environmental stress, such as repeated freeze-thaw cycles.[15][18]

Troubleshooting Guide

Q1: My conjugate precipitated immediately after the Boc-deprotection step. What happened?

This issue typically points to instability of the biomolecule under the harsh acidic conditions required for Boc removal.

  • Cause: The most common method for Boc deprotection involves strong acids like Trifluoroacetic Acid (TFA), often in an organic solvent like Dichloromethane (DCM).[14][19][20] These conditions can denature proteins that are not stable at low pH, causing them to unfold and precipitate.

  • Solution: If the linker must be deprotected after conjugation to the protein, consider alternative, milder deprotection methods if standard TFA protocols fail.[21][22] However, the ideal strategy is to perform the deprotection on the linker before conjugating it to your acid-sensitive biomolecule. This orthogonal approach ensures the protein is never exposed to harsh acidic conditions.[5][6]

Q2: I am observing significant aggregation in my final conjugate by SEC analysis. How can I reduce it?

High levels of aggregation in the final product suggest that the reaction or buffer conditions need optimization.

  • Cause 1: Suboptimal Reaction Conditions. High protein concentrations (>5 mg/mL), a large molar excess of the linker, or an inappropriate buffer pH can all promote aggregation.[15][17] The ideal pH for reacting with primary amines (like lysine (B10760008) residues) is typically slightly basic, around 8.3-8.5, to ensure the amine is deprotonated and nucleophilic.[23][24]

  • Solution 1: Optimize Reaction Parameters.

    • Reduce the protein concentration to 1-5 mg/mL.[17]

    • Perform a titration to find the lowest effective molar ratio of linker-to-protein.[15]

    • Ensure the reaction buffer pH is optimal (see Table 1) and does not contain competing primary amines like Tris.[23][25]

  • Cause 2: Inherent Instability. The final conjugate may simply be less soluble than the parent protein.

  • Solution 2: Use Stabilizing Excipients. Additives can be included in the reaction and storage buffers to enhance protein stability.[15] Consider adding amino acids like arginine, cryoprotectants like glycerol (B35011) or sucrose, or low concentrations of non-denaturing detergents.[15][18][26]

Q3: My conjugation efficiency is low and I see both unreacted protein and aggregates. What should I do?

This indicates the reaction is not proceeding efficiently, and the conditions may be simultaneously promoting the degradation or aggregation of the starting material.

  • Cause: The primary reason for low efficiency in amine-reactive conjugations is the protonation of the target amine groups (e.g., on lysine).[24] If the buffer pH is too low (e.g., <7.5), the amines will be protonated and non-reactive.[25] Hydrolysis of the reactive linker can also compete with the conjugation reaction, especially at very high pH or during long incubation times.[25]

  • Solution:

    • Verify Buffer pH: Ensure your conjugation buffer is within the optimal pH range of 8.0-9.0.[23] A sodium bicarbonate or borate (B1201080) buffer is recommended.[23][24]

    • Prepare Reagents Fresh: If your linker contains a reactive moiety like an NHS ester, dissolve it in anhydrous DMSO or DMF immediately before use, as it can hydrolyze in aqueous solutions.[23]

    • Check for Competing Amines: Buffers like Tris contain primary amines and must be avoided as they will compete in the reaction.[25]

Data & Optimization Tables

Table 1: Recommended Reaction Conditions for Conjugation & Deprotection
ParameterBoc-Deprotection (Linker Only)Amine-Reactive ConjugationRecommendation & Rationale
Solvent/Buffer Dichloromethane (DCM)[14][20]0.1 M Sodium Bicarbonate or Borate Buffer[23]DCM is a standard solvent for TFA-based deprotection. Bicarbonate/borate buffers are ideal for amine labeling as they lack competing amines.
pH N/A (Anhydrous Acid)8.3 - 8.5[23][24]This pH ensures primary amines on the protein are deprotonated and reactive while minimizing linker hydrolysis.[24][25]
Reagent 20-50% TFA in DCM[6][14]5-20 molar excess of linkerA sufficient concentration of TFA is needed for complete deprotection. The optimal linker ratio should be determined empirically to maximize labeling and minimize aggregation.[17]
Temperature Room Temperature[19][20]4°C to Room Temperature[27]Deprotection is typically rapid at RT. Conjugation can be performed at 4°C (overnight) or RT (1-4 hours) to balance reaction speed and protein stability.[15][24][27]
Reaction Time 1 - 2 hours[14][20]1 - 12 hours[17][27]Monitor deprotection by LC-MS. Conjugation time depends on temperature and protein reactivity.
Table 2: Troubleshooting Summary for Aggregation Issues
SymptomPotential CauseRecommended Action(s)
Precipitate during reaction Protein concentration too high. Molar excess of linker too high. Suboptimal buffer pH.Decrease protein concentration (<5 mg/mL).[15] Titrate linker molar ratio downwards. Verify buffer pH is optimal for protein stability.
High aggregate peak in SEC Conformational instability. Hydrophobic interactions.Add stabilizers to reaction buffer (e.g., 50-100 mM Arginine).[18] Include a non-denaturing detergent (e.g., 0.05% Tween-20).[26]
Aggregation during storage Freeze-thaw stress. Inappropriate storage buffer.Aliquot into single-use volumes.[15] Add a cryoprotectant (e.g., 10-20% glycerol) to the storage buffer.[15] Store at -80°C.[18]

Key Experimental Protocols

Protocol 1: Boc-Deprotection of Methylamino-PEG2-Linker

This protocol describes the removal of the Boc protecting group from the linker prior to its conjugation to a biomolecule.

  • Dissolution: Dissolve the this compound linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 10 mg/mL in a dry glass vial.[20]

  • Acid Addition: To the solution, add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% (v/v).[20]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion by LC-MS to confirm the disappearance of the starting material.[14][20]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[20]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (x3).[6][20] The resulting deprotected amine (as a TFA salt) can often be used directly in the next step after thorough drying.

Protocol 2: General Protein Conjugation (via NHS Ester)

This protocol assumes the this compound linker has been functionalized with an NHS ester after deprotection and is now ready to react with primary amines (e.g., lysine residues) on a target protein.

  • Buffer Exchange: Prepare the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[23] The recommended protein concentration is 2-5 mg/mL.[17]

  • Linker Preparation: Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[23]

  • Conjugation: Add the desired molar excess of the dissolved linker to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C.[17][27] The optimal time and temperature may vary depending on the protein.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and quenching reagents by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or spin filtration.[17]

Protocol 3: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)

SEC is the standard method for quantifying soluble aggregates in biopharmaceutical preparations.[28][29][30]

  • System Setup: Use a UHPLC or HPLC system, preferably with a bio-inert flow path to minimize non-specific interactions.[31]

  • Column Selection: Choose a column with a pore size suitable for separating the protein monomer from its dimers and higher-order aggregates (e.g., 300 Å for monoclonal antibodies).[28]

  • Mobile Phase: Prepare an aqueous mobile phase that minimizes secondary interactions between the protein and the stationary phase. A common mobile phase is 100-200 mM sodium phosphate (B84403) with 150 mM NaCl, pH 7.0.[31][32] The salt is critical to suppress electrostatic interactions.[31]

  • Sample Analysis: Equilibrate the column thoroughly with the mobile phase. Inject the purified conjugate sample.

  • Data Interpretation: Molecules are separated by their hydrodynamic volume, with larger molecules eluting first.[28][30] Aggregates will appear as peaks with shorter retention times than the main monomer peak. The area of each peak can be integrated to quantify the percentage of monomer, dimer, and higher-order aggregates.

Diagrams & Workflows

experimental_workflow cluster_linker Linker Preparation cluster_protein Protein Preparation cluster_conjugation Conjugation & Analysis linker_start This compound deprotection Boc Deprotection linker_start->deprotection linker_activated Activated Linker deprotection->linker_activated agg_risk1 High Aggregation Risk: Acid exposure can cause denaturation if protein is present. deprotection->agg_risk1 conjugation Conjugation Reaction linker_activated->conjugation protein_start Target Protein buffer_exchange Buffer Exchange (pH 8.3-8.5) protein_start->buffer_exchange protein_ready Prepared Protein buffer_exchange->protein_ready protein_ready->conjugation purification Purification (SEC) conjugation->purification agg_risk2 High Aggregation Risk: Optimize concentration, pH, and molar ratio. conjugation->agg_risk2 analysis Analysis & Storage purification->analysis

Caption: Experimental workflow highlighting steps with high aggregation risk.

troubleshooting_flowchart start Aggregation Observed? q_when When did it occur? start->q_when Yes no_agg Process is Optimized. Continue Monitoring. start->no_agg No p_deprotection During/After Boc-Deprotection q_when->p_deprotection Deprotection Step p_conjugation During Conjugation Reaction q_when->p_conjugation Conjugation Step p_storage After Purification or During Storage q_when->p_storage Storage s_deprotection Action: • Deprotect linker BEFORE conjugation. • Ensure protein is not acid-labile. p_deprotection->s_deprotection s_conjugation Actions: • Lower protein concentration. • Titrate linker molar ratio. • Verify buffer pH (8.3-8.5). • Add stabilizers (e.g., Arginine). p_conjugation->s_conjugation s_storage Actions: • Store at -80°C in single-use aliquots. • Add cryoprotectant (glycerol/sucrose). • Confirm buffer suitability. p_storage->s_storage

Caption: Decision tree for troubleshooting aggregation issues.

References

Technical Support Center: Purification of Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methylamino-PEG2-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The most common impurities include unreacted starting materials, the di-Boc protected byproduct, and residual di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or its breakdown products. Incomplete reactions or the use of excess Boc-anhydride are typical causes.[1]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal for quantitative purity assessment, as the PEG backbone lacks a strong UV chromophore.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying process-related impurities.[1]

Q3: Why does my this compound product streak on a silica (B1680970) gel TLC plate?

A3: The polar nature of the polyethylene (B3416737) glycol (PEG) chain can lead to strong interactions with the silica gel, causing streaking.[1][4] This can be mitigated by using a more polar solvent system or by adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent to reduce tailing.[5][6]

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase flash chromatography is a suitable alternative, especially for polar, water-soluble compounds.[5] A C18-functionalized silica gel with a water/acetonitrile or water/methanol (B129727) gradient can provide effective separation.

Q5: What are some suitable solvent systems for recrystallizing this compound?

A5: For polar molecules like this compound, a mixed solvent system is often effective. A good starting point is to dissolve the compound in a minimal amount of a polar solvent like methanol or ethanol (B145695) and then slowly add a less polar solvent such as diethyl ether or hexane (B92381) until turbidity persists.[1][7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product Streaks on TLC/Column Chromatography The compound is highly polar due to the PEG chain, leading to strong interactions with the silica gel.[1][4]- Use a more polar eluent system, such as a gradient of methanol in dichloromethane (B109758) (DCM).- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to reduce tailing.[5][6]- Consider using an alternative stationary phase like amine-functionalized silica or reversed-phase silica.[8]
Poor Separation of Product and Impurities Co-elution of the desired product with structurally similar impurities (e.g., di-Boc byproduct or starting material).- Optimize the gradient for flash chromatography; a slow, shallow gradient can improve resolution.[1]- If using normal phase, try a different solvent system. A combination of ethanol/isopropyl alcohol in chloroform (B151607) has been reported to improve separation for some PEG compounds.[4]
Low Recovery After Column Chromatography The polar product may be irreversibly adsorbed onto the silica gel.- After collecting the product fractions, flush the column with a highly polar solvent mixture (e.g., 10-20% methanol in DCM with 1% triethylamine) to recover any remaining product.- "Dry loading" the sample onto silica before loading it onto the column can sometimes improve recovery and resolution.[9]
Product is an Oil and Cannot be Recrystallized Small PEGylated molecules are often oils at room temperature. Impurities can also prevent crystallization.- If the product is an oil, chromatography is the primary purification method.- For stubborn oils, try dissolving the product in a minimal amount of a good solvent and adding a non-solvent dropwise while vigorously stirring. Seeding with a small crystal of pure product, if available, can induce crystallization.[7][10]
Difficulty Removing Excess Boc-Anhydride Boc-anhydride and its byproducts can be difficult to remove completely by chromatography alone.- After the reaction, quench with an amine-functionalized resin (e.g., trisamine resin) to scavenge excess Boc-anhydride.- A basic aqueous wash during the work-up can help hydrolyze and remove some of the excess reagent.

Data Presentation

Table 1: Illustrative Chromatographic Data for this compound and Potential Impurities

The following data is representative for a compound of this class and should be used as a guideline for method development.

Compound Description Approximate TLC Rf *HPLC Retention Time (RP-C18)
Di-tert-butyl dicarbonateReagent~0.8Early eluting
Di-Boc byproductOver-reaction product~0.6Later than product
This compound Desired Product ~0.4 Mid-range
Starting AmineUnreacted starting material~0.1 (streaking)Earlier than product

*TLC conditions: Silica gel, 5% Methanol in Dichloromethane.

Table 2: Key ¹H NMR Signals for Purity Assessment
Compound/Fragment Proton Environment Approximate Chemical Shift (ppm) in CDCl₃ Multiplicity Integration
Boc Group (CH₃)₃C-1.45 Singlet 9H
PEG Backbone -OCH₂CH₂O-3.5-3.7 Multiplet 8H
Methylamino Group -NCH₃2.45 Singlet 3H
Boc-NH Proton-NH-Boc~5.0Broad singlet1H
Starting Amine NH₂-NH₂Variable, broadBroad singlet2H

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Column Packing : Prepare a silica gel column using a slurry of silica in the initial, non-polar eluent (e.g., 100% Dichloromethane).

  • Sample Preparation : Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading").[9]

  • Loading : Carefully add the dry-loaded sample to the top of the column.

  • Elution : Begin elution with 100% DCM. Gradually increase the polarity by introducing methanol. A suggested gradient is 0% to 10% methanol in DCM over 10-20 column volumes. For basic compounds, adding 0.5% triethylamine to the mobile phase is recommended.[1][5]

  • Fraction Collection : Collect fractions and monitor by TLC using a suitable stain (e.g., ninhydrin (B49086) for free amines, potassium permanganate).

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Aqueous Work-up and Extraction
  • Quenching : After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Washing : Transfer the mixture to a separatory funnel and wash sequentially with:

    • A mild aqueous acid (e.g., 1M HCl) to remove unreacted amine.[11]

    • Saturated aqueous sodium bicarbonate to neutralize the acid and remove some Boc byproducts.[11][12]

    • Brine to reduce the amount of water in the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Mandatory Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis start Starting Amine + Boc Anhydride reaction Reaction Mixture start->reaction Base, Solvent extraction Aqueous Extraction reaction->extraction drying Drying & Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization product Pure Methylamino- PEG2-Boc chromatography->product recrystallization->product hplc HPLC-ELSD/CAD nmr NMR Spectroscopy product->hplc product->nmr

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_chrom Chromatography Problems cluster_yield Yield & Purity Problems cluster_solutions Potential Solutions start Purification Issue Identified streaking Streaking on TLC/Column? start->streaking poor_sep Poor Separation? start->poor_sep low_recovery Low Recovery? start->low_recovery oily_product Product is an Oil? start->oily_product add_base Add Base to Eluent streaking->add_base Yes change_solvent Change Solvent System streaking->change_solvent Yes poor_sep->change_solvent Yes slow_gradient Use Slow Gradient poor_sep->slow_gradient Yes dry_load Dry Load Sample low_recovery->dry_load Yes flush_column Flush Column Post-Run low_recovery->flush_column Yes chrom_only Rely on Chromatography oily_product->chrom_only Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Incomplete Boc Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Boc deprotection incomplete?

Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and the nature of the PEGylated substrate.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates might require longer reaction times.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]

2. How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be employed to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][3]

3. I am observing side products after deprotection. What could be the cause?

The generation of the reactive tert-butyl cation during Boc cleavage can lead to side reactions, especially with sensitive functional groups.

  • Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate nucleophilic sites on the substrate, such as thiols (cysteine) and electron-rich aromatic rings (tryptophan).[5]

  • Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the conditions used for Boc removal.[1]

Mitigation Strategies:

  • Use of Scavengers: To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][4] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

4. What are some alternative, milder deprotection methods?

For substrates sensitive to strong acids, several milder deprotection methods can be considered:

  • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][6]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[1]

Data Presentation

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

ReagentConcentrationSolventTime (min)Product Purity (%)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][4]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1][4]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][4]

  • If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][4]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]

Protocol 2: Monitoring Boc Deprotection by ¹H NMR

Procedure:

  • Withdraw a small aliquot of the reaction mixture at various time points.

  • Quench the reaction in the aliquot immediately.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, typically found around 1.4-1.5 ppm.[3]

Visualizations

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed q1 Are you using standard TFA/DCM conditions? start->q1 a1_yes Increase TFA concentration (e.g., to 50%) and/or reaction time. q1->a1_yes Yes a1_no Consider alternative acid/solvent systems (e.g., 4M HCl in dioxane). q1->a1_no No q2 Are side products observed? a1_yes->q2 a1_no->q2 a2_yes Add scavengers (e.g., TIS, water) to the reaction mixture. q2->a2_yes Yes a2_no Is the substrate sterically hindered or high MW PEG? q2->a2_no No a2_yes->a2_no a3_yes Increase reaction time significantly and monitor closely. a2_no->a3_yes Yes a3_no Consider milder deprotection methods for sensitive substrates. a2_no->a3_no No end Complete Deprotection a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

G cluster_1 Experimental Workflow: Boc Deprotection and Analysis dissolve 1. Dissolve Boc-PEG in DCM cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (+/- Scavengers) cool->add_tfa react 4. Stir and warm to RT add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Concentrate and Co-evaporate monitor->workup analyze 7. Analyze Final Product (NMR, MS) workup->analyze

Caption: Experimental workflow for Boc deprotection and analysis.

References

Avoiding side reactions during functionalization with Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the functionalization of molecules using Methylamino-PEG2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a secondary amine (methylamino group) at one end and a Boc (tert-butyloxycarbonyl) protected primary amine at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary applications are in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker enhances solubility and provides spatial separation between the two ligands.[1][2]

Q2: What are the key reactive groups on this compound and how are they utilized?

The two key functional groups are the secondary methylamino group and the Boc-protected primary amine. The Boc group serves as a temporary protecting group for the primary amine, allowing for selective functionalization of the secondary amine first.[3] Following this, the Boc group can be removed under acidic conditions to reveal the primary amine for a subsequent conjugation step.[3][4] This stepwise approach is crucial for preventing unwanted side reactions and enabling the controlled assembly of complex molecules.[3]

Q3: Under what conditions is the Boc protecting group removed?

The Boc group is labile under acidic conditions.[5] It is typically removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[6] A common protocol involves using 20-50% TFA in DCM and stirring at room temperature for 1-2 hours.[6]

Q4: What are the benefits of the PEG spacer in this compound?

The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the conjugate.[7][8]

  • Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, potentially reducing its immunogenicity.[7][8]

  • Enhanced Stability: PEG can protect the conjugated molecule from enzymatic degradation.[7]

  • Flexibility and Spacing: The PEG chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance between them.[7][8]

Troubleshooting Guide: Side Reactions and Solutions

This guide addresses common side reactions that can occur during the deprotection and functionalization steps involving this compound.

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of the starting Boc-protected material after the deprotection reaction.

  • Low yield of the desired functionalized product in the subsequent step.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For very resistant cases, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[4]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be applied, but monitor for potential degradation of other sensitive functional groups.[4]
Steric Hindrance The PEG chain can sometimes hinder the approach of the acid. Ensure adequate mixing and consider longer reaction times.[6]
Poor Solvent Choice Ensure the Boc-protected compound is fully soluble in the reaction solvent to allow for efficient access of the acid.[4]
Issue 2: Side Reactions During Boc Deprotection

Symptoms:

  • Formation of unexpected byproducts observed by LC-MS or NMR.

Potential Causes & Solutions:

CauseRecommended Solution
Alkylation by Tert-butyl Cation The tert-butyl cation formed during Boc deprotection can alkylate electron-rich residues (e.g., tryptophan, methionine) on the substrate.[1]
Degradation of Acid-Sensitive Groups If the molecule contains other acid-labile protecting groups, they may be cleaved simultaneously.
Issue 3: Side Reactions During Functionalization of the Deprotected Amine

A. Amide Bond Formation (with a carboxylic acid)

Symptoms:

  • Low yield of the desired amide product.

  • Presence of unreacted starting materials.

  • Formation of byproducts related to the coupling agent.

Potential Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The secondary amine of the deprotected this compound is more sterically hindered than a primary amine, which can slow down the reaction.[5][9]
Formation of Coupling Agent Byproducts Carbodiimide coupling agents like DCC can form urea (B33335) byproducts (e.g., DCU) that are difficult to remove.[3] Some coupling reagents can also react with the amine to form a guanidinium (B1211019) byproduct.[6]
Suboptimal Reaction Conditions Incorrect pH, temperature, or solvent can lead to poor yields.

B. N-Alkylation (with an alkyl halide)

Symptoms:

  • A mixture of products is observed, including the desired secondary amine, as well as tertiary and potentially quaternary ammonium (B1175870) salts.

Potential Causes & Solutions:

CauseRecommended Solution
Over-alkylation The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide. This "runaway reaction" is a common issue in N-alkylation.[10]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate contains acid-sensitive residues, consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[4]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[3][4]

Protocol 2: Amide Coupling of Deprotected Methylamino-PEG2-Amine with a Carboxylic Acid
  • Dissolve the carboxylic acid (1 equivalent) and the deprotected Methylamino-PEG2-Amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection Step cluster_intermediate Intermediate cluster_next_step Next Step cluster_side_reaction Potential Side Reaction start This compound process Treat with TFA in DCM start->process 1-2 hours Room Temp intermediate Deprotected Amine (TFA Salt) process->intermediate side_reaction Alkylation by t-butyl cation process->side_reaction next_step Functionalization (e.g., Amide Coupling) intermediate->next_step scavenger Add Scavenger (e.g., TIS) scavenger->process Prevents

Caption: Workflow for Boc deprotection and a potential side reaction.

Amide_Coupling_Troubleshooting problem Low Yield in Amide Coupling cause1 Steric Hindrance problem->cause1 Possible Cause cause2 Weak Coupling Agent problem->cause2 Possible Cause cause3 Suboptimal pH/Temp problem->cause3 Possible Cause solution1 Increase Reaction Time Increase Temperature cause1->solution1 Solution solution2 Use Stronger Coupling Agent (e.g., HATU, PyBOP) cause2->solution2 Solution solution3 Optimize Reaction Conditions (e.g., add non-nucleophilic base) cause3->solution3 Solution

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Validation & Comparative

A Comparative Guide to Methylamino-PEG2-Boc and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the targeting moiety to the payload is a critical component that significantly influences the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their hydrophilicity, biocompatibility, and tunable nature.[1][2]

This guide provides an objective comparison of Methylamino-PEG2-Boc with other commonly used PEG linkers. We will delve into their chemical properties, impact on bioconjugate performance, and provide supporting experimental data and protocols to aid in the selection of the optimal linker for your specific application.

Physicochemical Properties and Performance Characteristics

The choice of a PEG linker can dramatically alter the physicochemical properties of a bioconjugate, impacting its behavior both in vitro and in vivo. Key parameters to consider include solubility, stability of the protecting group, and the influence of the linker on the final conjugate's pharmacokinetics.

Data Presentation: Comparative Analysis of PEG Linker Properties

While direct head-to-head quantitative data for this compound against a wide array of other PEG linkers is not always available in published literature, we can infer and compare their properties based on their chemical structures and established principles of PEGylation. The following table summarizes these key characteristics.

PropertyThis compoundAmino-PEG2-BocBoc-NH-PEG2-COOHAlkyl Linkers
Structure CH₃-NH-(CH₂CH₂O)₂-CH₂CH₂-NH-BocH₂N-(CH₂CH₂O)₂-CH₂CH₂-NH-BocBoc-NH-(CH₂CH₂O)₂-CH₂CH₂-COOH-(CH₂)n-
Hydrophilicity HighHighHighLow
Solubility in Aqueous Media Excellent[3]Excellent[3]Excellent[4]Poor
Boc Deprotection Condition Acidic (e.g., TFA)[5]Acidic (e.g., TFA)[5]Acidic (e.g., TFA)[5]Not Applicable
N-Methylation Impact Increased lipophilicity, potential for reduced hydrogen bonding[3][6]Not ApplicableNot ApplicableNot Applicable
Steric Hindrance Potentially higher than non-methylated analog[7]Lower than methylated analogDependent on conjugate partnerVaries with chain length
Application PROTACs, Bioconjugation[8]PROTACs, BioconjugationADCs, Bioconjugation[4]PROTACs[9]

Signaling Pathways and Experimental Workflows

The application of these linkers is often situated within complex biological pathways and requires rigorous experimental workflows for synthesis and evaluation.

Diagram: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The linker plays a crucial role in bridging the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex.[9]

PROTAC_pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Proteolysis

Caption: A simplified diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Diagram: General Workflow for ADC Synthesis and Characterization

The synthesis of an Antibody-Drug Conjugate (ADC) involves the conjugation of a potent cytotoxic drug to a monoclonal antibody via a linker. The choice of linker and conjugation strategy significantly impacts the drug-to-antibody ratio (DAR) and the overall stability and efficacy of the ADC.[10]

ADC_workflow General Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Linker Linker Activation (e.g., Boc Deprotection) Linker->Conjugation Drug Payload (Drug) Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (e.g., HIC, MS) Purification->DAR Stability Stability Assessment Purification->Stability Purity Purity Analysis (e.g., HPLC) Purification->Purity Potency In Vitro Potency Assay Purification->Potency

Caption: A generalized workflow for the synthesis and characterization of antibody-drug conjugates.

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the accurate comparison of different PEG linkers.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines a general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from a PEG linker using trifluoroacetic acid (TFA).[5]

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[11]

Protocol 2: HPLC Analysis of PEG Linker Purity

This protocol provides a general method for assessing the purity of PEG linkers using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), which is suitable for molecules lacking a UV chromophore.[12]

Materials and Equipment:

  • PEG linker sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC system equipped with a C8 or C18 reversed-phase column

  • Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Dissolve the PEG linker sample in the mobile phase starting condition at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • ELSD Conditions:

    • Nebulizer Temperature: Adjusted based on the mobile phase composition (e.g., 40°C).

    • Evaporator Temperature: Adjusted to ensure complete evaporation of the mobile phase (e.g., 60°C).

    • Gas Flow Rate: Optimized for signal intensity (e.g., 1.5 L/min).

  • Analysis: Inject the sample and acquire the chromatogram. The purity is determined by the relative area percentage of the main peak.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a short, hydrophilic spacer with a secondary amine for conjugation, which can influence the physicochemical properties of the final molecule. The N-methylation may increase lipophilicity and introduce steric hindrance compared to its non-methylated counterpart.[3][7] The choice between this compound and other linkers, such as those with a primary amine or a carboxylic acid terminus, will depend on the specific requirements of the application, including the desired conjugation chemistry, the properties of the payload, and the intended biological target. The experimental protocols provided herein offer a framework for the empirical evaluation and comparison of different PEG linkers to guide the development of next-generation targeted therapeutics.

References

A Comparative Guide to PROTAC Linker Activity: Evaluating Methylamino-PEG2-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a comparative analysis of Methylamino-PEG2-Boc, a common polyethylene (B3416737) glycol (PEG)-based linker, and its alternatives. We will delve into the key performance indicators for PROTAC efficacy and provide detailed experimental protocols for their validation, aimed at researchers, scientists, and professionals in drug development.

The Role of Linkers in PROTAC Efficacy

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2][] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2] The linker's length, flexibility, and chemical composition can significantly influence the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its overall degradation potency and selectivity.[1][2][]

Comparison of PROTAC Linker Types

This compound represents a flexible linker, a class that is often a starting point in PROTAC design due to its synthetic accessibility.[1] However, various other linker types are being explored to optimize PROTAC performance. The following table summarizes the characteristics and performance of different linker classes, providing a comparative landscape for this compound.

Linker ClassExample(s)Key CharacteristicsImpact on PROTAC Performance
Flexible Linkers This compound, Alkyl chainsHigh conformational flexibility, good water solubility (for PEG).[]Can facilitate initial ternary complex formation. May improve solubility and permeability.[][4]
Rigid Linkers Piperidine/piperazine-containing linkers, Aromatic ringsReduced conformational flexibility, can pre-organize the PROTAC into a bioactive conformation.[2][5]Can enhance ternary complex stability, potentially leading to improved potency and selectivity. May improve metabolic stability.[][5]
"Smart" Linkers Photoswitchable linkers (e.g., containing azobenzene)Activity can be controlled by external stimuli like light.[2][6]Allows for spatiotemporal control of protein degradation, offering a higher degree of precision.[6]

Note: The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. For instance, for some targets, a 16-atom PEG linker showed stronger degradation activity than a 12-atom one, while for others, linkers shorter than 12 atoms were inactive.[][6]

Key Performance Metrics for PROTACs

The efficacy of a PROTAC is primarily quantified by two parameters derived from dose-response experiments:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[1]

These values are typically determined through Western blotting experiments.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a warhead (targeting ligand) with an acid-terminated linker and an E3 ligase ligand with an amine terminus, a common strategy in PROTAC synthesis.

Materials:

  • Warhead with a carboxylic acid or amine functionality

  • Linker (e.g., this compound, after deprotection) with complementary amine or carboxylic acid functionality

  • E3 ligase ligand with a complementary amine or carboxylic acid functionality

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the component with the carboxylic acid functionality in anhydrous DMF.

  • Add the coupling reagents (e.g., HATU, HOBt) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the component with the amine functionality to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blot for Target Protein Degradation Assay

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)[1]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[7]

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[1] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[7]

Visualizing the PROTAC Workflow

The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for its validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start: Cell Culture CellTreatment Cell Treatment with PROTAC (Varying Concentrations) Start->CellTreatment CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification (BCA) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Guide to the Characterization of Methylamino-PEG2-Boc: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the precise characterization of linker molecules is paramount to ensure the quality, efficacy, and safety of the final product. Methylamino-PEG2-Boc, a bifunctional linker containing a Boc-protected amine, a methylamino group, and a short polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool in the synthesis of complex biomolecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR)—for the structural elucidation and purity assessment of this key linker.

Performance Comparison: At a Glance

A summary of the key performance metrics for each characterization technique is presented below, offering a quick reference for researchers to select the most appropriate method for their needs.

Feature¹H & ¹³C NMR SpectroscopyHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Information Provided Detailed molecular structure, functional group connectivity, purityPurity, molecular weight, identification of impuritiesPresence of functional groups
Resolution Atomic levelHigh separation of componentsFunctional group level
Sensitivity ModerateHighLow to moderate
Sample Requirement ~5-10 mg<1 mg~1-5 mg
Analysis Time Minutes to hoursMinutesMinutes
Quantitative Capability Yes (with internal standard)Yes (with calibration)Limited

In-Depth Analysis: NMR Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known chemical shifts of its constituent functional groups. The following tables outline the expected chemical shifts, multiplicities, and integration values for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.44Singlet9H
-NH - (Boc)~5.0Broad Singlet1H
-CH ₂-NH-Boc~3.3 - 3.4Multiplet2H
PEG Backbone (-O-CH ₂-CH ₂-O-)~3.64Singlet8H
-CH ₂-NHCH₃~2.8Triplet2H
-NHCH~2.45Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28.4
-C (CH₃)₃ (Boc)~79.1
-C H₂-NH-Boc~40.3
PEG Backbone (-O-C H₂-C H₂-O-)~70.2 - 70.5
-C H₂-NHCH₃~50.5
-NHC H₃~33.6
C =O (Boc)~156.1

Alternative Characterization Techniques

While NMR provides the most detailed structural information, other techniques offer complementary data that can be crucial for a comprehensive analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and sensitive technique for assessing the purity of this compound and confirming its molecular weight. HPLC separates the compound from any impurities, and the mass spectrometer provides a precise mass-to-charge ratio, confirming the identity of the main component and any byproducts.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and straightforward method for identifying the presence of key functional groups within the molecule. For this compound, FTIR can confirm the presence of the N-H bond in the carbamate, the C=O of the Boc group, and the C-O-C ether linkages of the PEG backbone. The characteristic C-O-C stretching vibration for PEG is typically observed around 1100 cm⁻¹.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to facilitate their application in the laboratory.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

HPLC-MS Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (m/z 248.19 for [M+H]⁺).

    • Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters to achieve maximum signal intensity.

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small drop of the neat liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the relationship between the different characterization techniques, the following diagrams are provided.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr 400 MHz NMR Spectrometer transfer->nmr h1_acq Acquire ¹H Spectrum nmr->h1_acq c13_acq Acquire ¹³C Spectrum nmr->c13_acq process Process Data (FT, Phasing) h1_acq->process c13_acq->process analyze Analyze Spectra (Shifts, Integration) process->analyze structure Confirm Structure & Purity analyze->structure Technique_Comparison main This compound Characterization nmr NMR Spectroscopy (¹H & ¹³C) main->nmr hplc_ms HPLC-MS main->hplc_ms ftir FTIR main->ftir nmr_info Detailed Structure Purity nmr->nmr_info hplc_ms_info Purity Molecular Weight hplc_ms->hplc_ms_info ftir_info Functional Groups ftir->ftir_info

A Comparative Guide to HPLC Methods for Purity Analysis of Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated compounds, ensuring the purity of key building blocks is paramount. Methylamino-PEG2-Boc, a heterobifunctional linker, is a critical reagent in bioconjugation, diagnostics, and drug delivery systems. Its purity directly impacts the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the purity assessment of such molecules.[1][2][]

This guide provides a comparative overview of various HPLC methods for the purity analysis of this compound, offering insights into different stationary phases, mobile phase compositions, and detection techniques. The information presented herein is intended to assist researchers in selecting and optimizing appropriate analytical methods for their specific needs.

Comparison of HPLC Methods

The selection of an optimal HPLC method for this compound analysis depends on the specific impurities that need to be resolved, the required sensitivity, and the available instrumentation. The primary challenge in analyzing PEGylated compounds lies in their potential lack of a strong UV chromophore, necessitating alternative detection methods.[4][5]

Method Principle Advantages Disadvantages Typical Application
Reversed-Phase HPLC (RP-HPLC) Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7]High resolution for separating closely related impurities and degradation products.[6] Highly quantitative and reproducible.[]May require a UV-absorbing moiety for sensitive detection with a standard UV detector. The Boc protecting group provides some UV absorbance at low wavelengths (around 210-220 nm).Routine purity testing, quantification of known and unknown impurities, stability studies.[7][8]
Size-Exclusion Chromatography (SEC) Separation is based on the hydrodynamic volume of the molecules. Larger molecules elute earlier than smaller molecules.[4]Effective for separating oligomers of different PEG chain lengths and for detecting high molecular weight aggregates.[4][9]Lower resolution for small molecule impurities with similar hydrodynamic volumes. Not ideal for separating isomers.Analysis of polydispersity in PEG chains, detection of aggregation.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of an organic solvent.[10]Good retention and separation of highly polar compounds that are not well-retained in RP-HPLC.[10]Can have longer equilibration times compared to RP-HPLC. Mobile phase preparation can be more critical.Analysis of polar impurities and starting materials.

Experimental Protocols

Below are representative experimental protocols for the purity analysis of this compound using different HPLC methods. These should be considered as starting points and may require optimization for specific applications.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is the most common approach for purity assessment of Boc-protected amines.[6][7][8]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A typical gradient could be: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate.[7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 210-220 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

Method 2: HPLC with Universal Detectors (ELSD, CAD, or RI)

For PEG compounds lacking a strong chromophore, universal detectors are highly effective.[4][5][11]

  • Instrumentation: HPLC system coupled with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) Detector.

  • Column: C18 or a polymer-based reversed-phase column (e.g., PLRP-S).[11]

  • Mobile Phase: Use volatile buffers if using ELSD or CAD, such as ammonium (B1175870) acetate (B1210297) or ammonium formate.[4][5] For RI detection, an isocratic mobile phase is typically required.

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient to elute the compound and impurities.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector Settings: Optimize nebulizer and evaporator temperatures (for ELSD/CAD) or reference cell (for RI) according to the manufacturer's recommendations.

Method 3: Size-Exclusion Chromatography (SEC)

This method is particularly useful for assessing the presence of different PEG-length species or aggregates.

  • Instrumentation: HPLC system with an RI or ELSD detector.

  • Column: SEC column suitable for the molecular weight range of the analyte and its potential oligomers (e.g., columns with a pore size of 100-300 Å).

  • Mobile Phase: An isocratic mobile phase, such as a phosphate (B84403) or acetate buffer at a neutral pH.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection: Refractive Index (RI) is a common detector for SEC.

Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample onto HPLC system Filtration->Injection Separation Chromatographic Separation (RP, SEC, or HILIC) Injection->Separation Detection Detection (UV, ELSD, CAD, or RI) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Logical Relationship of Method Selection

The choice of an appropriate HPLC method is a logical process based on the analytical requirements.

Method Selection Logic cluster_questions cluster_methods start Analytical Goal q1 Need to separate closely related impurities? start->q1 q2 Concerned with aggregation or PEG chain length variants? q1->q2 No rp_hplc RP-HPLC q1->rp_hplc Yes q3 Analyte lacks strong UV chromophore? q2->q3 No sec SEC q2->sec Yes q3->rp_hplc No (if UV active) universal_detector Use Universal Detector (ELSD, CAD, RI) q3->universal_detector Yes

Caption: Decision Tree for Selecting an HPLC Method.

References

The Double-Edged Sword of Flexibility: A Comparative Guide to Methylamino-PEG2-Boc and Longer PEG Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. This guide provides an objective comparison of the short-chain linker, Methylamino-PEG2-Boc, against its longer polyethylene (B3416737) glycol (PEG) chain counterparts, supported by experimental data and detailed protocols for key evaluative experiments.

The strategic selection of a linker is paramount in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also influences the overall properties of the conjugate, including its solubility, stability, and in vivo behavior.[1] Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and the ability to modulate their length to fine-tune the properties of the final conjugate.[2]

At a Glance: Short vs. Long PEG Linkers

This compound represents a short, discrete PEG linker, offering a compact and rigid connection. In contrast, longer PEG chains provide increased flexibility, solubility, and a larger hydrodynamic radius. The optimal linker length is not universal and is highly dependent on the specific application, the target protein, and the E3 ligase being recruited in the case of PROTACs.[2]

FeatureThis compound (Short Linker)Longer PEG Chain Linkers (e.g., PEG4, PEG8, PEG12+)
Structure Short, relatively rigidLong, flexible
Solubility Enhancement ModerateHigh
Steric Hindrance Potential for steric clash if too shortReduced risk of steric hindrance
Pharmacokinetics Shorter half-life, faster clearanceLonger half-life, reduced clearance[3]
Ternary Complex Formation (PROTACs) May be optimal for specific target/E3 ligase pairs; risk of preventing complex formation if too short[2][4]Can facilitate productive ternary complex formation, but excessive length may be inefficient[2][4]
Tumor Penetration (ADCs) May favor penetration in dense tumorsIncreased circulation time may lead to higher tumor accumulation[5]
Immunogenicity Lower potential due to smaller sizeCan shield epitopes, but may elicit anti-PEG antibodies in some cases[6]

In Focus: The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2]

A linker that is too short, such as a PEG2 linker, may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination.[2] The optimal linker length is therefore a delicate balance that must be empirically determined for each target protein and E3 ligase pair.

Quantitative Comparison of PROTAC Degradation Efficiency with Varying PEG Linker Lengths

The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 Ligase LigandLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL2 (approx.)>1000<20[2]
Estrogen Receptor α (ERα)VHL3 (approx.)~100~80[2]
Estrogen Receptor α (ERα)VHL4 (approx.)<10>90[2]
TANK-binding kinase 1 (TBK1)VHL< 12 atomsNo activity-[4]
TANK-binding kinase 1 (TBK1)VHL21 atoms396[7]
Cyclin-dependent kinase 9 (CDK9)Thalidomide3~50~70[2]
Cyclin-dependent kinase 9 (CDK9)Thalidomide4<10>90[2]
Cyclin-dependent kinase 9 (CDK9)Thalidomide8~25~80[2]

Note: The data presented is compiled from different research articles and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. Longer PEG linkers can significantly influence the pharmacokinetic properties and efficacy of ADCs.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
ADC TargetPayloadLinkerKey FindingsReference
HER2MMAENo PEGShort half-life (19.6 min)[8]
HER2MMAE4 kDa PEG2.5-fold half-life extension[8]
HER2MMAE10 kDa PEG11.2-fold half-life extension, improved tumor growth inhibition[8]
General IgGAuristatinPEG2, PEG435-45% decrease in tumor weight[5]
General IgGAuristatinPEG8, PEG12, PEG2475-85% reduction in tumor weight, higher tumor to plasma exposure ratios[5]

Experimental Protocols

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with PROTACs containing different PEG linker lengths.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of each PROTAC construct (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.[9]

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.[9]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against the target protein (and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.[9]

6. Detection and Analysis:

  • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

Visualizing the Mechanisms and Workflows

PROTAC_Mechanism cluster_PROTAC PROTAC Action Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_Workflow Western Blot Workflow A Cell Treatment with PROTACs B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibody Incubation) D->E F Detection & Analysis E->F

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The selection of a PEG linker, and specifically its length, is a critical parameter in the design of effective bioconjugates. While short linkers like this compound can be advantageous in specific contexts, a systematic evaluation of a range of linker lengths is often necessary to identify the optimal construct. Longer PEG chains generally offer improved solubility and pharmacokinetic properties, which can translate to enhanced in vivo efficacy, particularly for ADCs. For PROTACs, the linker's role in facilitating a productive ternary complex is paramount, and the ideal length is highly target-dependent. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different PEG linker lengths to guide the rational design of next-generation therapeutics.

References

A Comparative Guide to Amine-Protecting Groups for PEG Linkers: Alternatives to Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The strategic use of protecting groups for the terminal amine of these linkers is crucial for controlled, sequential synthesis of complex bioconjugates. While the tert-butyloxycarbonyl (Boc) group has been a mainstay, a variety of alternative protecting groups offer distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with diverse synthetic strategies. This guide provides an objective comparison of common alternatives to Boc for protecting the amine functionality of PEG linkers, supported by experimental data and detailed protocols.

Key Amine-Protecting Groups: A Comparative Overview

The selection of an appropriate amine-protecting group is dictated by the overall synthetic scheme, particularly the need for orthogonal deprotection strategies that allow for the selective removal of one protecting group without affecting others. The most common alternatives to the acid-labile Boc group are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, and the palladium-catalyzed allyloxycarbonyl (Alloc) group.

Protecting GroupStructureDeprotection ConditionsOrthogonalityKey Advantages
Boc (tert-butyloxycarbonyl)tert-butoxycarbonylStrong acid (e.g., TFA in DCM)[1]Orthogonal to Fmoc, Cbz (under hydrogenolysis), AllocWell-established, stable to a wide range of non-acidic conditions.
Fmoc (9-fluorenylmethyloxycarbonyl)9-fluorenylmethyloxycarbonylMild base (e.g., 20% piperidine (B6355638) in DMF)[2][3][4]Orthogonal to Boc, Cbz, AllocMild deprotection conditions, suitable for acid-sensitive substrates.
Cbz (Carboxybenzyl)CarboxybenzylHydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[5][6]Orthogonal to Boc, Fmoc, AllocStable to a wide range of conditions, removable by non-acidic/basic methods.
Alloc (Allyloxycarbonyl)AllyloxycarbonylPalladium catalysis (e.g., Pd(PPh₃)₄ and a scavenger)[7]Orthogonal to Boc, Fmoc, CbzVery mild and specific deprotection conditions.

Performance Comparison: Experimental Data

The efficiency of deprotection is a critical parameter in the selection of a protecting group. The following table summarizes typical deprotection conditions and reported yields for various amine-protecting groups on PEG linkers.

Protecting GroupSubstrateDeprotection ReagentsTimeTemperatureYield (%)
BocBoc-NH-PEG-COOH50% TFA in DCM[1]30 minRoom Temp.>95
FmocFmoc-NH-PEG-COOH20% Piperidine in DMF[4]10 minRoom Temp.>98
CbzCbz-NH-PEG-COOHH₂, 10% Pd/C in MeOH2-4 hRoom Temp.>95
AllocAlloc-NH-PEG-COOHPd(PPh₃)₄, Phenylsilane in DCM30 minRoom Temp.>95

Note: Yields can vary depending on the specific PEG linker, substrate, and reaction scale.

Experimental Protocols

Detailed methodologies for the deprotection of each protecting group are provided below.

Boc Deprotection Protocol

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (to create a 50% TFA in DCM solution) while stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • The resulting deprotected PEG linker can be used directly or further purified as needed.[1]

Fmoc Deprotection Protocol

Materials:

  • Fmoc-protected PEG linker

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF in a reaction vessel.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the deprotected PEG linker is typically purified by precipitation in cold diethyl ether or by chromatography to remove piperidine and the dibenzofulvene-piperidine adduct.[4][7]

Cbz Deprotection Protocol (Hydrogenolysis)

Materials:

  • Cbz-protected PEG linker

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected PEG linker in methanol or ethanol in a reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.[5]

Alloc Deprotection Protocol

Materials:

  • Alloc-protected PEG linker

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., phenylsilane, dimedone, or morpholine)

  • Dichloromethane (DCM), anhydrous and degassed

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel

Procedure:

  • Dissolve the Alloc-protected PEG linker in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere.

  • Add the scavenger (typically 3-5 equivalents).

  • Add a catalytic amount of Pd(PPh₃)₄ (typically 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified by chromatography to remove the palladium catalyst and scavenger byproducts.[7]

Visualizing Deprotection Workflows and Orthogonality

The following diagrams illustrate the deprotection workflows for each protecting group and the concept of orthogonal protection.

Deprotection_Workflows cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Cbz Cbz Deprotection cluster_Alloc Alloc Deprotection Boc_PEG Boc-NH-PEG-R Boc_Deprotection TFA / DCM Boc_PEG->Boc_Deprotection Amine_PEG_Boc H₂N-PEG-R Boc_Deprotection->Amine_PEG_Boc Fmoc_PEG Fmoc-NH-PEG-R Fmoc_Deprotection Piperidine / DMF Fmoc_PEG->Fmoc_Deprotection Amine_PEG_Fmoc H₂N-PEG-R Fmoc_Deprotection->Amine_PEG_Fmoc Cbz_PEG Cbz-NH-PEG-R Cbz_Deprotection H₂ / Pd/C Cbz_PEG->Cbz_Deprotection Amine_PEG_Cbz H₂N-PEG-R Cbz_Deprotection->Amine_PEG_Cbz Alloc_PEG Alloc-NH-PEG-R Alloc_Deprotection Pd(PPh₃)₄ / Scavenger Alloc_PEG->Alloc_Deprotection Amine_PEG_Alloc H₂N-PEG-R Alloc_Deprotection->Amine_PEG_Alloc

Caption: Deprotection workflows for Boc, Fmoc, Cbz, and Alloc protecting groups on PEG linkers.

Orthogonal_Protection_Strategy Start Boc-NH-PEG-Fmoc Step1_Deprotection Piperidine / DMF Start->Step1_Deprotection Intermediate1 Boc-NH-PEG-NH₂ Step1_Deprotection->Intermediate1 Step1_Coupling + Molecule A Intermediate1->Step1_Coupling Intermediate2 Boc-NH-PEG-NH-Molecule A Step1_Coupling->Intermediate2 Step2_Deprotection TFA / DCM Intermediate2->Step2_Deprotection Intermediate3 H₂N-PEG-NH-Molecule A Step2_Deprotection->Intermediate3 Step2_Coupling + Molecule B Intermediate3->Step2_Coupling Final_Product Molecule B-NH-PEG-NH-Molecule A Step2_Coupling->Final_Product

Caption: Example of an orthogonal strategy using Boc and Fmoc for sequential bioconjugation.

Conclusion

The choice of an amine-protecting group for PEG linkers extends beyond the traditional use of Boc. Fmoc, Cbz, and Alloc offer valuable alternatives with distinct deprotection mechanisms that enable greater flexibility in the design of complex bioconjugates. The mild, base-mediated deprotection of Fmoc is ideal for acid-sensitive molecules, while the hydrogenolysis or palladium-catalyzed cleavage of Cbz and Alloc, respectively, provides non-acidic and non-basic removal pathways. By understanding the orthogonality and specific reaction conditions for each protecting group, researchers can devise more sophisticated and efficient strategies for the synthesis of precisely engineered PEGylated therapeutics and research tools.

References

Confirming Conjugation: A Guide to Functional Assays for Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of linkers like Methylamino-PEG2-Boc is a critical step in the synthesis of targeted therapies, most notably Proteolysis Targeting Chimeras (PROTACs). While analytical techniques can confirm the chemical structure of the final compound, functional assays are essential to verify that the conjugation has resulted in a biologically active molecule. This guide provides a comparative overview of key functional assays to confirm the successful conjugation and subsequent bioactivity of molecules synthesized using the this compound linker.

The Role of this compound in PROTACs

This compound is a heterobifunctional linker commonly employed in the construction of PROTACs.[1] A PROTAC is a chimeric molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The PEG component of the linker enhances solubility and provides spatial flexibility, while the Boc-protected amine allows for controlled, stepwise synthesis.[4][5]

The ultimate confirmation of a successful this compound conjugation in this context is the degradation of the target protein. Therefore, the following functional assays are designed to measure this primary outcome and elucidate the underlying mechanism of action.

Comparison of Key Functional Assays

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6][7] The choice of assay depends on the specific question being addressed, from target engagement to the final cellular outcome.

Functional Assay Purpose Key Parameters Advantages Limitations
Western Blot To quantify the reduction in the level of the target protein.[6]DC50, Dmax, degradation kinetics.[6][8]Direct and quantitative measure of protein degradation; widely accessible technique.Provides limited information on the mechanism of action; can be semi-quantitative if not performed rigorously.
Ubiquitination Assay To confirm that the target protein is ubiquitinated prior to degradation.[9]Detection of polyubiquitinated target protein.Provides direct evidence of the PROTAC's mechanism of action (recruitment of E3 ligase).[9]Can be technically challenging; may require specific antibodies and reagents.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement by the PROTAC within a cellular environment.[10][11]Thermal shift (ΔTm) upon ligand binding.Measures target binding in intact cells without the need for labels or modifications.[12]Does not directly measure protein degradation; can be lower throughput.
Co-Immunoprecipitation (Co-IP) / Pull-down Assay To detect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[13]Detection of the target protein and E3 ligase in the same complex.Directly demonstrates the "matchmaking" function of the PROTAC.[13]Can be prone to false positives/negatives; typically performed with cell lysates.
Cell Viability / Proliferation Assay To measure the downstream biological consequence of target protein degradation.IC50 (half-maximal inhibitory concentration).Provides a measure of the overall cellular effect of the PROTAC.Indirect measure of degradation; can be influenced by off-target effects.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in cells following treatment with a PROTAC containing the this compound linker.[6][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the PROTAC binds to its intended target protein inside the cell by measuring changes in the protein's thermal stability.[12][16]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Reagents and equipment for Western blotting (as described above)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into separate tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature point by Western blot.

  • Data Interpretation: A successful binding of the PROTAC to the target protein will result in a shift in its melting curve, indicating increased thermal stability.[12]

Visualizing the Process

Diagrams generated using Graphviz (DOT language) can help to visualize the complex biological pathways and experimental workflows involved in confirming the function of a PROTAC synthesized with this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) POI_bound Target Protein PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (Protein of Interest) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin E3_bound->Ub PolyUb Poly-ubiquitinated Target Protein Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start 1. Cell Treatment (PROTAC concentration gradient) lysis 2. Cell Lysis & Protein Quantification start->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detect 6. Chemiluminescent Detection immunoblot->detect analyze 7. Densitometry & Analysis (Calculate DC50 & Dmax) detect->analyze

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Confirming the successful conjugation of this compound is not merely a matter of analytical chemistry; it requires robust functional assays to demonstrate the intended biological activity. For PROTACs, the gold standard is the demonstration of target protein degradation, typically quantified by Western blotting. Mechanistic assays such as ubiquitination studies, CETSA, and co-immunoprecipitation provide crucial supporting evidence of the intended mode of action. By employing a combination of these assays, researchers can confidently validate their conjugation strategy and the efficacy of their final compound.

References

Safety Operating Guide

Prudent Disposal of Methylamino-PEG2-Boc: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methylamino-PEG2-Boc, a common reagent in drug development, is critical for maintaining laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) and conflicting hazard information for structurally similar compounds, a cautious approach, treating the substance as potentially hazardous, is recommended.

Researchers and laboratory managers must adhere to established protocols for chemical waste management. This involves a systematic process of waste identification, segregation, containment, and disposal through certified channels. The following procedures provide a comprehensive framework for handling this compound waste.

Waste Characterization and Segregation

The initial and most critical step is the proper characterization of the waste. In the absence of definitive hazard data for this compound, it should be managed as a chemical waste stream separate from non-hazardous materials.

Key Segregation Steps:

  • Designated Waste Container: Establish a clearly labeled, dedicated container for this compound waste. This includes pure, unreacted material, as well as contaminated items.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react, leading to dangerous situations.

Container Management and Labeling

Proper containment and labeling are paramount to prevent accidental exposure and ensure correct disposal.

Requirement Specification Rationale
Container Material Chemically compatible, leak-proof container with a secure screw-top lid. The original product container can be used if in good condition.Prevents degradation of the container and leakage of the waste material.
Labeling Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.Provides essential information for waste handlers and disposal facilities, ensuring safe and compliant management.
Container Filling Do not fill containers beyond 90% capacity.Allows for vapor expansion and prevents spills during handling and transport.
Storage Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.Minimizes the risk of accidental spills and unauthorized access.

Disposal Protocol: A Step-by-Step Workflow

The following workflow outlines the procedural steps for the proper disposal of this compound.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Disposal A Identify this compound Waste (Pure compound, solutions, contaminated items) B Segregate into Designated 'this compound Waste' Container A->B C Use Chemically Compatible, Leak-Proof Container B->C D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Store in a Secure, Well-Ventilated Area D->E F Contact Institutional Environmental Health & Safety (EHS) Office E->F G Arrange for Pickup by a Licensed Chemical Waste Disposal Service F->G H Complete all Necessary Waste Disposal Paperwork G->H

Figure 1. Disposal workflow for this compound.

Decontamination and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

  • Spill Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent at least three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste.

  • Deface Label: After triple rinsing and allowing the container to dry, deface or remove the original label.

  • Final Disposal: The clean, defaced container can typically be disposed of as non-hazardous solid waste. However, consult your institutional guidelines for specific procedures.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and regulatory requirements in your location. The absence of comprehensive hazard data for this compound necessitates a conservative approach to its disposal to ensure the safety of all laboratory personnel and the protection of the environment.

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylamino-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Methylamino-PEG2-Boc. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

A comprehensive risk assessment should be conducted before handling this compound. The following information summarizes the key hazards and the necessary protective measures.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for similar compounds, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

HazardGHS ClassificationRequired Personal Protective Equipment
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Category 2Wear protective gloves (e.g., nitrile or neoprene). Wear a lab coat or disposable gown.[1][2][3]
Serious Eye Damage/Irritation Category 2AWear safety glasses with side shields or chemical splash goggles.[1][4][5] A face shield may be required for splash hazards.[2]
Respiratory Tract Irritation Category 3Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] If ventilation is inadequate, respiratory protection may be required.[2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, consult the manufacturer's data sheet for specific temperature requirements, which may be 4°C for neat material and -20°C or -80°C when in solvent.[6][7][8]

First Aid Procedures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1][9] Do not dispose of down the drain or with general office trash. Chemical waste must be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylamino-PEG2-Boc
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.